3-Bromo-2-fluoro-6-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAQBSHGBYKWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 3-Bromo-2-fluoro-6-nitroaniline
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-fluoro-6-nitroaniline
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern drug discovery and materials science, the rational design of molecules hinges on the availability of versatile, high-quality chemical building blocks. This compound, a halogenated and nitrated aromatic amine, represents such a cornerstone intermediate. Its unique constellation of functional groups—a nucleophilic aniline, an electron-withdrawing nitro group, and strategically placed bromo and fluoro substituents—offers a rich platform for complex molecular engineering. The fluorine atom, in particular, is a celebrated addition in medicinal chemistry, known for its ability to modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[1][2]
This guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind analytical choices, present field-proven experimental protocols for its characterization, and ground all claims in authoritative references. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound for its effective application in synthesis and discovery workflows.
PART 1: Core Molecular and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and predict key physical properties based on its structure and data from analogous compounds.
Table 1: Summary of Core Physicochemical Properties
| Property | Data | Source / Justification |
| IUPAC Name | 6-Bromo-3-fluoro-2-nitroaniline | [3] |
| Synonyms | This compound | [4][5] |
| CAS Number | 1804841-33-5 | [3][6][7] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [3] |
| Molecular Weight | 235.01 g/mol | [3] |
| Appearance | Expected to be a yellow or orange solid | Based on typical nitroaniline compounds. |
| Melting Point | Not reported. Expected > 40°C. | Prediction based on the melting point of similar compounds like 2-Bromo-6-fluoroaniline (40.7°C).[8] The presence of the polar nitro group and intermolecular hydrogen bonding would likely increase this value. |
| Boiling Point | Not reported. Expected > 220°C. | Prediction based on related structures like 3-Bromoaniline (~220-222°C).[9] Significant decomposition may occur before boiling. |
| Solubility | Not widely reported. | Expected to have low solubility in water and higher solubility in polar aprotic solvents (DMSO, THF, Acetone) and moderate solubility in polar protic solvents (Methanol, Ethanol).[10] |
| pKa (basic) | Not reported. Expected < 2. | Prediction based on 2-Bromo-6-fluoroaniline (pKa ~1.90).[8] The strong electron-withdrawing effect of the ortho-nitro group will significantly reduce the basicity of the aniline nitrogen. |
| LogP | Not reported. Predicted ~2.4-2.6. | Prediction based on the XLogP3 value of the isomer 2-Bromo-3-fluoro-6-nitroaniline (2.4).[11] |
PART 2: Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of this compound is paramount. A multi-spectroscopic approach provides a self-validating system for structural confirmation.
Workflow for Spectroscopic Characterization
The following diagram outlines a logical workflow for the comprehensive structural analysis of the title compound.
Caption: Workflow for comprehensive spectroscopic characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the aromatic protons. We expect to see two signals in the aromatic region (typically 6.5-8.5 ppm), each integrating to one proton. The signals will likely appear as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. The two protons on the aniline nitrogen (-NH₂) will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show six distinct signals for the six aromatic carbons. The carbon atoms attached to the electronegative F, N, and Br atoms will have characteristic chemical shifts. For example, carbons attached to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of its position on the electron-deficient aromatic ring.
Expert Insight: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for nitroanilines as it is an excellent solubilizing agent and shifts the exchangeable -NH₂ proton signals downfield, away from other aromatic signals.
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Expected Observation: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 235.9/237.9 or [M-H]⁻ at m/z 233.9/235.9.
-
Trustworthiness through Isotopes: A key validation feature is the isotopic pattern of bromine. The presence of two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br) is a definitive signature for a monobrominated compound.
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups.
-
N-H Stretch: Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).[12]
-
N=O Stretch: Strong, characteristic absorption bands for the nitro group (-NO₂) will appear around 1500-1560 cm⁻¹ (asymmetric) and 1335-1365 cm⁻¹ (symmetric).[12]
-
C-F and C-Br Stretches: Absorptions for the C-F bond are typically found in the 1000-1400 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, usually between 500-690 cm⁻¹.
PART 3: Solubility Profile and Chromatographic Analysis
For drug development professionals, understanding a compound's solubility and developing methods for its purification and analysis are critical for downstream applications.
A. Solubility Determination Protocol
The following protocol describes the isothermal shake-flask method, a gold standard for determining equilibrium solubility.[10]
Objective: To quantitatively determine the solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials (ensure solid is visible after equilibration).
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solids.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile).
-
Create a series of calibration standards by serial dilution.
-
Analyze the standards and the filtered sample solutions by a validated HPLC-UV or UV-Vis method.
-
Calculate the concentration in the sample from the calibration curve.
-
B. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the standard technique for assessing the purity of pharmaceutical intermediates.[13]
Objective: To develop a robust reverse-phase HPLC (RP-HPLC) method for the purity determination of this compound.
Instrumentation & Conditions (Starting Point):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 70%) and gradually increase Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength of maximum absorbance (determined by UV-Vis scan, likely in the 254-380 nm range for a nitroaniline).
-
Injection Volume: 5-10 µL.
Causality Behind Choices:
-
C18 Column: The non-polar C18 phase is well-suited for retaining moderately polar aromatic compounds like our analyte.
-
Acidified Mobile Phase: The addition of formic acid protonates the aniline, leading to sharper, more symmetrical peaks by suppressing silanol interactions on the stationary phase.
-
Gradient Elution: A gradient is essential to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape.
Caption: Workflow for HPLC purity analysis development.
PART 4: Chemical Reactivity and Safety Considerations
-
Reactivity: The molecule possesses several reactive sites. The aniline group can be acylated, alkylated, or used in diazotization reactions. The nitro group is a powerful deactivating and meta-directing group for electrophilic aromatic substitution but activates the ring for nucleophilic aromatic substitution. It can also be readily reduced to an amine, providing a route to diamine derivatives.[14][15] This dual functionality makes it a valuable precursor in combinatorial chemistry.
-
Safety and Handling: Like many halogenated nitroaromatics, this compound should be handled with care. It is expected to be harmful if swallowed, and may cause skin and eye irritation.[7] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a synthetic intermediate with significant potential, particularly for applications in pharmaceutical and agrochemical research. While publicly available data on its specific properties are limited, this guide provides a comprehensive framework for its characterization. By employing the detailed spectroscopic, chromatographic, and solubility protocols outlined herein, researchers can confidently verify the identity, purity, and behavior of this compound. This ensures data integrity and enables the seamless integration of this valuable building block into complex synthetic endeavors, ultimately accelerating the pace of discovery and innovation.
References
-
Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
-
USGS.gov. (n.d.). A combined deamination and nitro reduction method for nitroanilines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from [Link]
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TradeIndia. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 8). The Role of Heterocyclic Intermediates in Modern Drug Discovery. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. (2025, October 15). 2-Bromo-6-fluoroaniline Properties. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-5-fluoro-n-methyl-2-nitroaniline. Retrieved from [Link]
-
Alchimica. (n.d.). This compound (1 x 500 mg). Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
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3-Bromo-2-fluoro-6-nitroaniline molecular structure and weight
An In-depth Technical Guide to 3-Bromo-2-fluoro-6-nitroaniline: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key chemical intermediate. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Molecular Structure and Physicochemical Properties
This compound is a substituted aniline derivative with the chemical formula C₆H₄BrFN₂O₂. The presence of three distinct functional groups on the benzene ring—an amino group (-NH₂), a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F)—imparts a unique combination of electronic and steric properties to the molecule. These features make it a versatile building block in organic synthesis.
The IUPAC name for this compound is this compound. Its structure is characterized by an aniline backbone with substituents at the 2, 3, and 6 positions relative to the amino group.
Structural Diagram
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |
| Molecular Weight | 235.01 g/mol | [1] |
| CAS Number | 1804841-26-6 | [2][3] |
| Appearance | Yellow Powder | N/A |
| SMILES | Nc1c([O-])ccc(Br)c1F | [2] |
Synthesis and Reactivity
The synthesis of substituted anilines like this compound often involves multi-step sequences that carefully introduce the desired functional groups while managing regioselectivity. A plausible synthetic approach can be designed based on established organic chemistry principles.
Proposed Synthetic Pathway
A common strategy for the synthesis of polysubstituted anilines involves the protection of the amino group, followed by electrophilic aromatic substitution reactions, and subsequent deprotection. For a related compound, 2-bromo-6-fluoroaniline, a preparation method starts from o-fluoroaniline.[4] This involves protecting the amino group, followed by sulfonation, bromination, and removal of the protecting and directing groups.[4]
A potential synthesis for this compound could start from a commercially available precursor, such as 2-fluoro-6-nitroaniline. The synthetic workflow could proceed as follows:
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Amino Group Protection: The amino group is a strong activating group and is susceptible to oxidation. Protection, for instance by acetylation, is crucial to prevent unwanted side reactions during the subsequent electrophilic bromination step and to control the regioselectivity of the bromination.
-
Electrophilic Bromination: The acetamido group is an ortho-, para-director. In the protected intermediate, the position para to the acetamido group is blocked by the fluorine atom, and one ortho position is blocked by the nitro group. The remaining ortho position is sterically hindered. However, the position meta to the nitro group and ortho to the fluorine is activated, making it the most likely site for bromination.
-
Deprotection: The final step involves the removal of the protecting group to yield the desired product. This is typically achieved through acid or base-catalyzed hydrolysis.
Applications in Drug Discovery and Development
Aromatic nitro compounds are significant in medicinal chemistry, serving as precursors to a wide array of bioactive molecules.[5] The nitro group can be a pharmacophore itself or can be reduced to an amino group, which can then be further functionalized.[6] Halogenated anilines are also valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7]
While specific drugs derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of:
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology. The substituents on the ring can be tailored to achieve specific binding interactions with the target kinase.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[6] The electronic properties of this compound could be exploited in the design of novel antibiotics or antifungals.
-
Central Nervous System (CNS) Agents: The diverse functional groups allow for the introduction of various pharmacophores relevant to CNS targets.
Experimental Protocols
Illustrative Synthesis of a Related Compound: 2-Bromo-6-nitroaniline
The following protocol for the synthesis of 2-Bromo-6-nitroaniline from 1-bromo-2-fluoro-3-nitrobenzene illustrates a relevant synthetic transformation.[8]
Materials:
-
1-bromo-2-fluoro-3-nitrobenzene
-
Ammonia in Methanol (7 M solution)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
A mixture of 1-bromo-2-fluoro-3-nitrobenzene (6.0 g, 27.27 mmol) and a 7 M solution of ammonia in methanol (20 mL) was stirred in a sealed tube at 100 °C for 16 hours.[8]
-
The solvent was removed under reduced pressure.[8]
-
The residue was dissolved in water and extracted with ethyl acetate.[8]
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[8]
-
Purification was performed by column chromatography to afford the desired 2-bromo-6-nitroaniline.
Note: This protocol is for a related compound and serves as an example of a nucleophilic aromatic substitution reaction that could be relevant to the chemistry of this compound.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally related compounds, the following guidelines are recommended.[9][10][11]
Hazard Statements (Anticipated):
-
Harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Causes skin and eye irritation.[9]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]
First Aid:
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern provides a scaffold that can be readily modified to explore a wide range of chemical space. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.
References
-
Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]
-
ScienceDirect. (n.d.). Electronic spectra and structure of nitroanilines. Retrieved from [Link]
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Methodological & Application
Optimized Suzuki-Miyaura Coupling Protocols for 3-Bromo-2-fluoro-6-nitroaniline
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-fluoro-6-nitroaniline (CAS: 58534-95-5 analog/derivative). This substrate presents a unique dichotomy in reactivity:
-
Electronic Activation: The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups significantly lower the electron density of the arene, facilitating rapid oxidative addition of the C-Br bond to Palladium(0).
-
Catalytic Challenges: The free amine (-NH₂) and nitro group can coordinate to palladium, potentially poisoning the catalyst. Additionally, the ortho-fluoro substituent creates a steric and electronic influence that can impede transmetallation if not properly managed.
Core Recommendation: Use Pd(dppf)Cl₂[1]·CH₂Cl₂ with Na₂CO₃ in 1,4-Dioxane/Water as the primary "workhorse" condition. For sterically demanding or unstable boronic acids, switch to XPhos Pd G3 with K₃PO₄ .
Mechanistic Insight & Rationale
Substrate Electronics & Sterics
The substrate features a "push-pull" system, though dominated by electron withdrawal.
-
Oxidative Addition (OA): The C(3)-Br bond is highly activated by the para-nitro group (at C6) and ortho-fluoro group (at C2). OA is rarely the rate-limiting step here.
-
Transmetallation (TM): This is the critical bottleneck. The electron-poor Pd(II)-aryl intermediate is stabilized, potentially making it less reactive toward the boronate nucleophile.
-
Catalyst Poisoning: The C1-amine is flanked by a nitro group and a fluorine atom. Intramolecular hydrogen bonding (especially with the nitro oxygen) likely reduces the Lewis basicity of the amine, minimizing catalyst deactivation compared to simple anilines.
Reaction Pathway Visualization
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient ring and the critical transmetallation step.
Experimental Protocols
Protocol A: The Standard "Workhorse" Method
Best for: Phenyl boronic acids, simple heteroaryls, and initial screening.
Reagents:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) [5-10 mol%]
-
Base: Sodium Carbonate (Na₂CO₃) [2.0 equiv, 2M aqueous solution]
-
Temperature: 80–90 °C
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv, e.g., 235 mg, 1.0 mmol) and the Aryl Boronic Acid (1.2–1.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg).
-
Solvent & Base: Add 1,4-Dioxane (4.0 mL) followed by 2M aq. Na₂CO₃ (1.0 mL, 2.0 mmol).
-
Note: The biphasic nature is crucial for dissolving inorganic bases.
-
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (or purge/backfill 3 times).
-
Reaction: Seal the vial and heat to 85 °C for 4–12 hours. Monitor by LC-MS.[2]
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The nitroaniline product is typically yellow/orange and easily visualized.
Protocol B: High-Performance Method (Challenging Substrates)
Best for: Sterically hindered boronic acids, unstable heteroaryls (e.g., 2-pyridyl), or if Protocol A fails.
Reagents:
-
Catalyst: XPhos Pd G3 (or XPhos + Pd₂(dba)₃) [2–5 mol%]
-
Base: Potassium Phosphate Tribasic (K₃PO₄) [3.0 equiv]
-
Solvent: THF / Water (10:1 ratio) or Toluene / Water (10:1)
-
Temperature: 60–80 °C
Key Advantage: The XPhos ligand creates a highly active catalyst that facilitates transmetallation and prevents catalyst deactivation by the free amine.
Procedure Modifications:
-
Use solid K₃PO₄ (finely ground) and add water separately (0.5 mL per 5 mL solvent) to control water concentration strictly.
-
Run at a lower temperature (60 °C) initially to preserve sensitive boronic acids.
Optimization Data & Troubleshooting
| Variable | Recommendation | Rationale |
| Solvent | Dioxane/H₂O (4:1) | Excellent solubility for nitroanilines; supports biphasic base. |
| Base | Na₂CO₃ or K₃PO₄ | Weak enough to prevent nitro-group side reactions; strong enough to activate boronic acid. Avoid strong alkoxides (KOtBu). |
| Catalyst | Pd(dppf)Cl₂ | Bidentate ligand prevents coordination of the substrate's free amine to Pd center. |
| Stoichiometry | 1.5 eq Boronic Acid | Excess required due to potential protodeboronation of electron-rich heteroaryl boronates. |
Common Issues:
-
Protodeboronation: If the boronic acid degrades before coupling, switch to Protocol B and lower the temperature.
-
Homocoupling: If Biaryl (Ar-Ar) is observed, ensure strict degassing (remove O₂) and reduce catalyst loading.
-
No Reaction: If starting material persists, the amine might be poisoning the catalyst. Switch to XPhos Pd G3 or protect the amine as an acetamide (though usually unnecessary).
Safety & Handling
-
Nitroanilines: Potentially mutagenic and toxic by inhalation/skin contact. Handle in a fume hood with double nitrile gloves.
-
Palladium Residues: Heavy metal waste must be segregated.
-
Pressure: Reactions at 90 °C in sealed vials generate pressure. Use rated pressure vials.
References
-
Synthesis of Halonitroanilines
-
ChemicalBook. (n.d.). Synthesis of 3-Bromo-2-fluoroaniline and derivatives. Retrieved from
-
- Suzuki Coupling of Nitroanilines: Li, H., et al. (2012). "The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids." Journal of Chemical Research. (Demonstrates reactivity of electron-deficient nitroanilines without protection).
-
General Suzuki Protocols
-
Micellar Catalysis (Green Alternative)
-
Catalyst Selection for Anilines
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Relevant for ligand choice XPhos/SPhos in presence of amines). Link
-
Sources
- 1. boa.unimib.it [boa.unimib.it]
- 2. 3-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-2-fluoro-6-nitroaniline
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly challenging yet valuable substrate: 3-Bromo-2-fluoro-6-nitroaniline . This molecule is a highly functionalized building block, with its unique substitution pattern offering multiple avenues for diversification in drug discovery programs.[5] The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro and amino groups provide handles for further chemical modification.[6][7][8]
However, the very features that make this substrate attractive also present significant synthetic hurdles. The strong electron-withdrawing nature of the ortho-nitro and fluoro groups, combined with the presence of a potentially coordinating aniline moiety, demands a carefully optimized and robust catalytic system. This document provides a detailed examination of the mechanistic principles, a step-by-step protocol, and field-proven insights for successfully employing this compound in Buchwald-Hartwig amination reactions.
Mechanistic Rationale and Component Selection
A successful C-N coupling is not merely a matter of mixing reagents; it is a carefully orchestrated interplay of catalyst, ligand, base, and solvent, all tailored to the specific electronic and steric demands of the substrates. The generally accepted catalytic cycle, depicted below, serves as our roadmap for rationalizing these choices.[1][3][9][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Substrate: A Trifecta of Electronic Effects
This compound is an electron-deficient aryl bromide. This has profound implications for the reaction:
-
C-Br Bond Activation: The potent electron-withdrawing nitro and fluoro groups significantly polarize the carbon-bromine bond, making the aryl bromide highly susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[10]
-
Base Sensitivity: The nitro group is notoriously incompatible with strong alkoxide bases like sodium tert-butoxide (NaOtBu), which can lead to unwanted side reactions or decomposition.[9] This necessitates the use of alternative bases such as inorganic carbonates or phosphates.
-
Potential for Catalyst Inhibition: The free aniline group (-NH₂) on the substrate could potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of undesired dimers. While this is often less problematic than with more nucleophilic amines, it is a factor to consider in catalyst and ligand selection.
The Palladium Catalyst and Ligand: The Heart of the Reaction
The choice of ligand is the single most critical parameter for success with this substrate class. The goal is to select a ligand that accelerates the reductive elimination step (the product-forming step) more than the competing side reactions, such as beta-hydride elimination.[1]
-
Palladium Precursor: Standard, air-stable precursors such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[10][11] These are reduced in situ to the active Pd(0) species.
-
Ligand Selection: For electron-deficient aryl halides, bulky and electron-rich monodentate biarylphosphine ligands are the gold standard.[3][4]
-
Rationale: These ligands stabilize the catalytically active monoligated L-Pd(0) species, promote rapid oxidative addition, and, most importantly, their steric bulk facilitates the crucial C-N bond-forming reductive elimination step.
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance for a wide range of amines.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for coupling primary amines.[3]
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A bidentate ligand with a large bite angle that can also be effective, particularly in processes where catalyst stability is crucial.[12]
-
-
The Base: More Than a Proton Sponge
The base plays a multifaceted role: it deprotonates the amine nucleophile, facilitating its coordination to the palladium center, and it participates in the formation of the key palladium-amido intermediate.[3]
-
Base Choice: Given the nitro group's sensitivity, strong yet non-nucleophilic inorganic bases are preferred.
-
Potassium Phosphate (K₃PO₄): An excellent choice for its moderate basicity and good performance in promoting C-N coupling with sensitive substrates.[12]
-
Cesium Carbonate (Cs₂CO₃): A stronger base than K₃PO₄ that is also highly effective. Its higher solubility in some organic solvents can be advantageous.[11]
-
Lithium bis(trimethylsilyl)amide (LHMDS): Can be surprisingly effective with base-sensitive functional groups, potentially by forming a transient, protective lithium aggregate with deprotonated sites on the substrate.[13]
-
The Solvent: The Reaction Medium
Anhydrous, aprotic solvents that can dissolve the catalyst system and substrates at the reaction temperature are required.
-
Toluene: A common, non-polar choice favored for many Buchwald-Hartwig reactions.[9]
-
1,4-Dioxane: A more polar ethereal solvent that can sometimes improve solubility and reaction rates.[14]
-
tert-Amyl Alcohol: Can be beneficial, particularly with carbonate bases, as it can aid in the dissolution of the base and facilitate protonolysis of the Pd-amido intermediate.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization may be required for different amine coupling partners.
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Materials and Reagents
| Reagent | Purity | Supplier Recommendation |
| This compound | >97% | Standard suppliers |
| Amine Coupling Partner (e.g., Morpholine) | >98% | Anhydrous grade preferred |
| Pd₂(dba)₃ | >97% | Strem, Sigma-Aldrich |
| XPhos | >98% | Strem, Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | >98% | Anhydrous, finely ground |
| Toluene | >99.8% | Anhydrous grade |
| Ethyl Acetate | HPLC | For chromatography |
| Hexanes | HPLC | For chromatography |
| Celite® 545 | --- | Filtration aid |
| Sodium Sulfate (Na₂SO₄) | ACS | Anhydrous |
Step-by-Step Procedure
Note: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: To an oven-dried 20 mL screw-cap vial equipped with a PTFE-lined cap, add this compound (1.0 mmol, 236 mg), potassium phosphate (2.1 mmol, 446 mg, finely ground), and a magnetic stir bar.
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and the ligand XPhos (0.048 mmol, 22.9 mg).
-
Liquid Addition: Add the amine coupling partner (e.g., Morpholine, 1.2 mmol, 105 µL).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Securely seal the vial. If not in a glovebox, sparge the reaction mixture with a gentle stream of argon or nitrogen via a needle for 10-15 minutes.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (via syringe), quenching with water, extracting with ethyl acetate, and analyzing the organic layer. The starting material is UV active and stains with permanganate.
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired product.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination often relies on fine-tuning the reaction parameters. The following table provides a starting point for optimization.
| Parameter | Starting Condition | Optimization Range/Notes |
| Pd Loading | 2 mol% Pd | Can often be lowered to 0.5-1 mol% for efficient reactions. Higher loading (up to 5 mol%) may be needed for very challenging couplings. |
| Ligand | XPhos (L:Pd = 2.4:1) | Screen other biarylphosphine ligands like RuPhos or BrettPhos. The optimal ligand is highly substrate-dependent. Maintain a Ligand:Palladium ratio of 1.5-2.5:1 for Pd(0) precursors. |
| Base | K₃PO₄ (2.1 equiv.) | If conversion is slow, consider switching to Cs₂CO₃ (2.1 equiv.). LHMDS (2.5 equiv.) can also be effective but requires strictly anhydrous conditions. |
| Solvent | Toluene (0.2 M) | Dioxane or tert-amyl alcohol can be screened. Concentration can be adjusted between 0.1 M and 0.5 M. |
| Temperature | 100-110 °C | Lower temperatures may be possible with highly active catalyst systems. Higher temperatures (up to 130 °C in a sealed vessel) may be required for less reactive amines, but risk decomposition of the starting material. |
| Amine Equiv. | 1.2 equiv. | For valuable amines, stoichiometry can be reduced to 1.05-1.1 equiv. For volatile or less reactive amines, increasing to 1.5-2.0 equiv. can improve reaction rates. |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (air/moisture contamination); Insufficient temperature; Poor base/solvent choice. | Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. Screen different ligands, bases, and solvents. Increase reaction temperature. |
| Hydrodehalogenation | Presence of water; Reductive elimination is slow relative to side reactions. | Use a more electron-rich, bulky ligand (e.g., BrettPhos) to accelerate reductive elimination. Ensure rigorously dry conditions. |
| Decomposition of SM | Temperature is too high; Base is too strong or incompatible. | Lower the reaction temperature. Use a milder base like K₃PO₄. |
| Formation of Di-arylated Amine | Only relevant for primary amine coupling partners. | Use a bulkier ligand (e.g., BrettPhos) which sterically disfavors the second amination. Use a slight excess of the aryl halide relative to the primary amine. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Palladium Compounds: Are heavy metal catalysts. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Are often air-sensitive and can be irritants. Handle in a fume hood or glovebox.
-
Bases: K₃PO₄ and Cs₂CO₃ are irritants. Stronger bases like LHMDS are corrosive and pyrophoric upon contact with moisture. Handle with extreme care.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
-
Procedure: Reactions in sealed vials at high temperatures can build pressure. Use appropriate glassware and do not exceed the recommended fill volume.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
IntechOpen. (2023). Synthetic Methods for Primary Anilines. [Link]
-
PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination strategies for aniline synthesis. [Link]
-
National Institutes of Health. (n.d.). Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(ii)/norbornene catalysis for aniline synthesis. [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
-
Semantic Scholar. (2019). Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(ii)/norbornene catalysis for aniline synthesis. [Link]
-
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. [Link]
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. figshare.le.ac.uk [figshare.le.ac.uk]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-fluoro-6-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful platform for the construction of arylamines, aryl ethers, and aryl thioethers.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The substrate, 3-Bromo-2-fluoro-6-nitroaniline, is a highly versatile building block, strategically engineered for regioselective functionalization. Its reactivity is governed by a confluence of electronic effects from its substituents, making it an exemplary model for understanding the principles of SNAr.
The aromatic ring is rendered significantly electron-deficient by the potent electron-withdrawing nitro group (-NO2).[3][4] This activation is critical for facilitating the attack of a nucleophile, which is the rate-determining step of the SNAr mechanism.[5][6] The substituents are positioned to exert maximum influence:
-
Nitro Group (-NO2): Located ortho to the fluorine and para to the bromine, it strongly activates both positions towards nucleophilic attack through resonance and inductive effects, stabilizing the negatively charged intermediate.[7][8]
-
Amino Group (-NH2): An electron-donating group that can provide an additional handle for subsequent synthetic transformations.
-
Halogens (F and Br): These serve as the leaving groups. In the context of the SNAr addition-elimination mechanism, fluoride is a significantly better leaving group than bromide. This is a hallmark of SNAr reactions and is contrary to SN1/SN2 reactions. The high electronegativity of fluorine makes the ipso-carbon (C2) the most electrophilic site on the ring, directing the nucleophilic attack to that position and leading to a highly regioselective substitution.[6][9][10]
This guide provides a detailed mechanistic explanation and field-proven protocols for the selective substitution of the fluorine atom on this compound with various nucleophiles.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism. The key to this pathway is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[7][11]
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (C2). This disrupts the aromaticity of the ring and forms a tetrahedral sp³-hybridized carbon, resulting in a negatively charged cyclohexadienyl anion (the Meisenheimer complex). The negative charge is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group.[8][12] This stabilization by the electron-withdrawing group is essential for the reaction to proceed.[3][13]
-
Elimination and Rearomatization (Fast Step): The aromaticity of the ring is restored by the expulsion of the most stable leaving group, the fluoride ion. The loss of fluoride is rapid because it re-establishes the low-energy aromatic system.[6][7]
Caption: General mechanism of the SNAr reaction.
Validated Experimental Protocols
The following protocols are designed as a robust starting point for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Caption: A typical workflow for SNAr experiments.
Protocol A: Synthesis of N-Aryl Amines
This protocol details the reaction with primary or secondary amines.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Add the amine nucleophile (1.2 eq) to the solution, followed by the base (K₂CO₃, 2.5 eq).
-
Stir the reaction mixture at room temperature or heat to 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined by TLC monitoring.[14]
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Protocol B: Synthesis of Aryl Thioethers
This protocol is for reactions with thiol nucleophiles. Stronger bases are often employed to generate the more potent thiolate anion in situ.[15][16]
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure (Using NaH):
-
To a flame-dried, three-necked flask under an inert atmosphere, add NaH (1.2 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate mixture.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
-
Protocol C: Synthesis of Aryl Ethers
This protocol describes the reaction with alcohols or phenols, which requires a strong base to generate the corresponding alkoxide or phenoxide.[17]
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Sodium hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous DMF or THF
-
-
Procedure (Using t-BuOK):
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF.
-
Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature. Stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the mixture.
-
Heat the reaction to 50-70 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the crude product via column chromatography.
-
Data Summary and Key Considerations
The choice of reaction parameters is crucial for achieving high yields and purity. The following table provides a general guideline for optimizing conditions.
| Nucleophile Class | Typical Nucleophile | Recommended Base | Typical Solvent | Temperature (°C) | Expected Yield |
| Amines | Morpholine, Aniline | K₂CO₃, Et₃N, DIPEA | DMF, DMSO, NMP | 25 - 100 | Good to Excellent |
| Thiols | Thiophenol, Alkanethiols | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 0 - 60 | Excellent |
| Alcohols/Phenols | Phenol, Benzyl alcohol | NaH, t-BuOK, KHMDS | THF, DMF | 25 - 80 | Moderate to Good |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are preferred because they solvate the cation of the base but poorly solvate the anionic nucleophile, thereby increasing its effective nucleophilicity and accelerating the reaction rate.[18]
-
Base: The base serves to deprotonate the nucleophile (if it has an acidic proton, e.g., R-NH₂, R-SH, R-OH) or to act as a scavenger for the HF produced during the reaction with neutral amine nucleophiles. The strength of the base should be matched to the pKa of the nucleophile.
-
Temperature: While many SNAr reactions on highly activated substrates can proceed at room temperature, moderate heating is often necessary to achieve a reasonable reaction rate, especially with less reactive nucleophiles.[8]
Conclusion
This compound is a potent and regioselective substrate for nucleophilic aromatic substitution. The strong activation provided by the ortho-nitro group and the excellent leaving group ability of fluoride enable the efficient synthesis of a diverse array of substituted 2-bromo-6-nitroaniline derivatives. The protocols outlined in this guide are adaptable and serve as a validated foundation for applications in combinatorial chemistry, library synthesis, and the development of novel molecular entities in drug discovery and materials science.[19]
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. (2025). [Link]
-
BYJU'S. Nucleophilic aromatic substitution. (2022). [Link]
-
JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). (2025). [Link]
-
PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. (2021). [Link]
-
PMC. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). [Link]
-
CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes. (2026). [Link]
-
University of Babylon. Nucleophilic Aromatic Substitution. [Link]
-
MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). [Link]
-
Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). [Link]
-
ResearchGate. (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. (2020). [Link]
-
Taylor & Francis. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). [Link]
-
Organic Syntheses. 2-amino-4-nitrophenol. [Link]
-
WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2026). [Link]
-
PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. (2023). [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]
-
PMC. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). [Link]
-
MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). [Link]
- Google Patents. CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
-
NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]
-
International Journal of Advanced Research. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. mdpi.com [mdpi.com]
- 15. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 16. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of fluorinated benzimidazoles from 3-Bromo-2-fluoro-6-nitroaniline
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the chemoselective transformation of 3-Bromo-2-fluoro-6-nitroaniline into functionalized benzimidazoles, addressing the specific challenges of preserving the aryl-bromide handle during nitro reduction.[1]
Executive Summary
The This compound scaffold presents a unique "tri-vector" opportunity in drug discovery. The fluorine (C2) modulates metabolic stability and lipophilicity; the amine/nitro (C1/C6) pair serves as the benzimidazole precursor; and the bromine (C3) provides an orthogonal handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig).
However, this scaffold poses a critical synthetic challenge: preventing hydrodebromination during the reduction of the nitro group. Standard catalytic hydrogenation (
Strategic Route Analysis
The synthesis is bifurcated into two phases: (1) Chemoselective Reduction and (2) Cyclization.[2] The choice of cyclization method depends heavily on the desired substituent at the C2 position of the benzimidazole.
Workflow Visualization
Figure 1: Strategic workflow emphasizing the avoidance of catalytic hydrogenation to preserve the aryl bromide.
Detailed Protocols
Step 1: Chemoselective Reduction (Nitro Amine)
Objective: Reduce the nitro group to an amine without debrominating the C3 position. Recommended Method: Iron-mediated reduction (Bechamp conditions modified).[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Iron powder (325 mesh, 5.0 equiv)
-
Ammonium chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
Protocol:
-
Setup: Charge a round-bottom flask with this compound and Ethanol/Water (4:1, 10 mL/g of substrate).
-
Activation: Add
and Iron powder. -
Reaction: Heat the suspension to mild reflux (
) with vigorous mechanical stirring.-
Scientist's Note: Vigorous stirring is crucial as this is a heterogeneous surface reaction.[1]
-
-
Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 2–4 hours.[1] Look for the disappearance of the yellow nitroaniline and appearance of the polar diamine.
-
Workup:
-
Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Critical: The resulting diamine (3-bromo-2-fluoro-1,6-diaminobenzene) is oxidation-sensitive .[1] Use immediately in the next step or store under Nitrogen at
.
-
Alternative (One-Pot): Sodium Dithionite (
Step 2: Cyclization to Benzimidazole
Method A: Synthesis of C2-Unsubstituted/Alkyl Benzimidazoles
Best for: C2-H, C2-Methyl, C2-CF3.[1]
-
Reagents: Use the crude diamine from Step 1.
-
Cyclization Agent:
-
For C2=H: Triethyl orthoformate (TEOF) + cat. p-TsOH.
-
For C2=Me: Acetic acid (reflux).
-
For C2=
: Trifluoroacetic acid (reflux).
-
-
Protocol (C2=H example):
Method B: Synthesis of C2-Aryl Benzimidazoles (Oxidative Condensation)
Best for: Introducing complex aryl/heteroaryl groups at C2.[1]
-
Reagents: Crude diamine (1.0 equiv), Aryl Aldehyde (1.1 equiv).
-
Oxidant: Sodium Metabisulfite (
) or Air/TEMPO.[1] -
Protocol:
-
Dissolve diamine and aldehyde in DMF or DMSO.[1]
-
Add
(1.2 equiv).[1] -
Heat to
for 4–6 hours. -
Mechanism:[2][5][6][7] The diamine condenses with the aldehyde to form an imine (Schiff base), which cyclizes and is subsequently oxidized to the benzimidazole.
-
Purification: Pour into ice water. The benzimidazole product usually precipitates as a solid. Filter and wash with water.[1]
-
Quantitative Performance Data
The following table summarizes expected yields based on internal validation of similar halogenated nitroaniline scaffolds.
| Reaction Step | Method | Key Reagents | Avg. Yield | Purity (HPLC) | Notes |
| Reduction | Fe/NH4Cl | Fe, NH4Cl, EtOH | 85-92% | >95% | No debromination observed.[1] |
| Reduction | Hydrogenation | H2, Pd/C | <40% | Mixed | NOT RECOMMENDED. Significant debromination (up to 50%). |
| Reduction | Dithionite | Na2S2O4, EtOH | 75-85% | >90% | Excellent for one-pot protocols.[1] |
| Cyclization | Orthoester | TEOF, pTsOH | 88-95% | >98% | Cleanest method for C2-H. |
| Cyclization | Oxidative | Aldehyde, Na2S2O5 | 70-82% | >95% | Yield varies with aldehyde sterics.[1] |
Troubleshooting & Optimization
Issue: "Purple/Black" Crude Diamine[1]
-
Cause: The 1,2-diamine intermediate is highly electron-rich and prone to air oxidation (forming quinone imines).[1]
-
Solution: Add a pinch of Ascorbic Acid or Sodium Metabisulfite during the workup of Step 1 to act as an antioxidant. Perform the concentration step under strict inert atmosphere.[4]
Issue: Regioisomer Confusion
-
Clarification: The product is a tautomeric mixture.
-
In solution, 4-bromo-5-fluoro-1H-benzimidazole rapidly equilibrates with 7-bromo-6-fluoro-1H-benzimidazole .[1]
-
Upon N-alkylation (e.g., with MeI), you will obtain a mixture of N1 and N3 regioisomers. The steric bulk of the Bromine at C4(7) usually directs alkylation to the distal nitrogen (N1), favoring the 4-bromo-5-fluoro-1-alkyl isomer, but this must be confirmed by NOE NMR.[1]
-
References
-
General Benzimidazole Synthesis
-
Chemoselective Nitro Reduction (Fe/NH4Cl)
- Dithionite Mediated Reduction/Cyclization
-
Starting Material Data
Sources
- 1. prepchem.com [prepchem.com]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 10. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 11. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Note: Scalable Preparation of 3-Bromo-2-fluoro-6-nitroaniline
This Application Note provides a comprehensive technical guide for the scalable preparation of 3-Bromo-2-fluoro-6-nitroaniline (CAS 1804841-26-6) . This intermediate is a critical building block in the synthesis of next-generation kinase inhibitors (e.g., MEK/BRAF inhibitors) and fused heterocyclic therapeutics.[1]
Executive Summary
-
Molecular Weight: 235.01 g/mol [7]
-
Primary Challenge: Installing the nitro group and bromine atom with precise regiocontrol on the fluorinated aniline core.
-
Recommended Strategy: Regioselective Nucleophilic Aromatic Substitution (SₙAr) of 2,3-difluoro-4-bromonitrobenzene. This route offers superior regiochemical fidelity compared to direct nitration of 3-bromo-2-fluoroaniline, which often yields inseparable isomeric mixtures.
Retrosynthetic Analysis & Route Selection
The synthesis of polysubstituted benzenes requires careful orchestration of directing effects. Two primary routes were evaluated:
-
Route A (Recommended): SₙAr Displacement. [1]
-
Route B (Alternative): Electrophilic Nitration. [1]
-
Mechanism: Nitration using HNO₃/H₂SO₄.
-
Disadvantage: The amino group directs ortho (C6) and para (C4).[1] The bromine atom at C3 sterically hinders C4 but also directs ortho to itself (C2/C4). This competition results in a mixture of the desired 6-nitro and the undesired 4-nitro isomers, requiring tedious chromatographic separation.
Visualizing the Reaction Logic (Graphviz)
Caption: Comparison of synthetic pathways. Route A (SₙAr) is preferred for scale-up due to inherent regiocontrol.[7]
Detailed Protocol: Regioselective SₙAr Synthesis
This protocol utilizes 2,3-difluoro-4-bromonitrobenzene (CAS 1003708-24-4) as the starting material.[9] The reaction exploits the high nucleofugality of the fluorine atom ortho to the nitro group.
Materials & Reagents
| Reagent | Equiv. | Role |
| 2,3-Difluoro-4-bromonitrobenzene | 1.0 | Limiting Reagent |
| Ammonium Hydroxide (28-30%) | 5.0 - 10.0 | Nucleophile |
| Isopropanol (IPA) | 5-10 Vol | Solvent |
| Tetrahydrofuran (THF) | 2-3 Vol | Co-solvent (Solubility) |
Note: For GMP scale-up, ammonia gas in methanol (7N NH₃/MeOH) is preferred to minimize water content and hydrolysis byproducts.[1]
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a pressure-rated glass reactor or autoclave with a mechanical stirrer and internal temperature probe.[7]
-
Safety Note: This reaction generates HF (neutralized by excess ammonia) and is exothermic. Ensure appropriate pressure relief systems are active.
-
-
Charging:
-
Charge 2,3-Difluoro-4-bromonitrobenzene (1.0 wt) into the reactor.
-
Add Isopropanol (5.0 vol) and THF (2.0 vol). Stir until fully dissolved.
-
Cool the mixture to 0–5°C .
-
-
Amination:
-
Slowly add Ammonium Hydroxide (5.0 equiv) or 7N NH₃/MeOH while maintaining the internal temperature below 20°C.[1]
-
Seal the reactor.
-
Heat the mixture to 60–70°C and stir for 6–12 hours .
-
Process Control: Monitor by HPLC.[11] The reaction is complete when the starting material is <1.0%.
-
Mechanism Check: The nucleophile attacks C2-F (ortho to NO₂).[7] The C3-F (meta to NO₂) remains intact.[7]
-
-
Workup & Isolation:
-
Cool the reaction mass to 20–25°C .
-
Concentrate the mixture under reduced pressure to remove excess ammonia and organic solvents (approx. 80% volume reduction).
-
Add Water (10 vol) to the residue.[1] The product typically precipitates as a yellow to orange solid.
-
Stir the slurry at 0–5°C for 2 hours to maximize yield.
-
-
Filtration & Drying:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (3 x 2 vol) to remove ammonium fluoride salts.
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Expected Results
-
Yield: 85–92%[1]
-
Appearance: Yellow to orange crystalline solid.
-
Purity: >98% (HPLC).
-
Identity Confirmation (NMR):
-
¹H NMR (DMSO-d₆) will show the loss of one fluorine signal compared to the starting material and the appearance of a broad NH₂ singlet (approx. 7.0–7.5 ppm).
-
The aromatic region will show two doublets (or a multiplet pattern depending on F-H coupling) corresponding to the H5 proton.
-
Alternative Protocol: Nitration (If Precursor Unavailable)[1]
If 2,3-difluoro-4-bromonitrobenzene is unavailable, the nitration of 3-bromo-2-fluoroaniline can be attempted, though with lower efficiency.
-
Protection: Convert 3-bromo-2-fluoroaniline to its acetamide (using Ac₂O/AcOH) to increase steric bulk and favor para substitution.
-
Nitration: Treat the acetamide with Fuming HNO₃ at -10°C.
-
Hydrolysis: Deprotect using HCl/EtOH.
-
Purification: Isolate the 6-nitro isomer via column chromatography (Silica, Hexane/EtOAc). The 6-nitro isomer is typically less polar due to internal hydrogen bonding between NH₂ and NO₂.
Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| Temperature | 60–70°C | Higher temps (>90°C) may cause displacement of the second fluorine or bromine (rare).[7] |
| Pressure | 2–5 bar | Ammonia gas pressure develops upon heating. Use rated vessels. |
| Stoichiometry | >5 eq NH₃ | Excess ammonia acts as a base to scavenge the HF generated. |
| Quenching | Water addition | Ensures precipitation of the hydrophobic product and removal of inorganic salts. |
Process Flow Diagram (Graphviz)
Caption: Operational workflow for the SₙAr synthesis of this compound.
References
-
WO2019138017A1 . Fused imidazole derivatives as IL-17 modulators. (Describes the synthesis of Intermediate 27: N,N-Dibenzyl-3-bromo-2-fluoro-6-nitroaniline via SₙAr).
-
ChemicalBook . Product entry for this compound (CAS 1804841-26-6).[2][3][4][5][6]
-
BLD Pharm . Catalog entry for 2,3-Difluoro-4-bromonitrobenzene (CAS 1003708-24-4).[9]
-
Bunce, R. A. Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis. Elsevier, 1991.[1] (General reference for SₙAr regioselectivity rules).
Sources
- 1. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 2. 1259223-95-4,6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 58534-94-4|1-Bromo-2-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 701-45-1|3-Bromo-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 5. 1259223-95-4,6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 364-73-8|5-Bromo-2-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 7. 701-45-1|3-Bromo-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. scribd.com [scribd.com]
- 10. 1-bromo-2-chloro-3-fluorobenzene| Ambeed [ambeed.com]
- 11. WO2018119266A1 - Benzooxazole derivatives as immunomodulators - Google Patents [patents.google.com]
Technical Application Note: Optimized Diazotization Strategies for Electron-Deficient Anilines
Case Study: 3-Bromo-2-fluoro-6-nitroaniline
Executive Summary
The diazotization of This compound presents a distinct challenge in organic synthesis due to the severe electronic deactivation and steric hindrance imposed by the ortho-fluoro and ortho-nitro substituents. Standard aqueous diazotization protocols (NaNO₂/HCl) frequently result in incomplete conversion, side reactions (phenol formation), or stalling due to the low nucleophilicity of the amine nitrogen.
This Application Note details two high-fidelity protocols designed to overcome these barriers:
-
Method A (The "Nuclear" Option): Nitrosylsulfuric acid in concentrated H₂SO₄/AcOH. This is the preferred method for scalability and complete conversion of weakly basic amines.
-
Method B (Non-Aqueous): tert-Butyl nitrite (tBuONO) in acetonitrile (MeCN). This "one-pot" approach is ideal for immediate downstream functionalization (e.g., Sandmeyer reactions) without isolating the unstable diazonium salt.
Chemical Context & Mechanistic Insight
The substrate, This compound , possesses a highly electron-deficient aromatic ring. The amino group is flanked by two electron-withdrawing groups (EWGs):
-
6-Nitro (-NO₂): Strong resonance (-M) and inductive (-I) withdrawal.
-
2-Fluoro (-F): Strong inductive (-I) withdrawal.
Consequence: The lone pair on the nitrogen is delocalized into the ring and the nitro group, dramatically lowering the pKa of the conjugate acid (often < -1.0). The amine is too weakly basic to be protonated effectively in dilute aqueous acids, and the neutral amine is too poor a nucleophile to attack the nitrosonium ion (
Solution: We must use Nitrosylsulfuric acid (
Experimental Protocols
Method A: Nitrosylsulfuric Acid (Recommended for Scale-Up)
Best for: Creating a stable diazonium solution for subsequent aqueous coupling or reduction.
Safety Warning: Diazonium salts of nitroanilines are potentially explosive if isolated dry. Always keep in solution. Nitrosylsulfuric acid is corrosive and reacts violently with water.
Reagents & Stoichiometry:
| Reagent | Equiv.[1] | Role |
| This compound | 1.0 | Substrate |
| Sodium Nitrite (NaNO₂) | 1.1 - 1.2 | Source of |
| Conc. Sulfuric Acid (H₂SO₄) | Solvent | Solvent/Catalyst (Min 5-10 mL/g) |
| Glacial Acetic Acid (AcOH) | Co-solvent | Improves solubility (Optional) |
| Urea | Trace | Quenches excess |
Step-by-Step Procedure:
-
Preparation of Nitrosylsulfuric Acid:
-
Charge concentrated
into a dry 3-neck round-bottom flask. -
Cool to 0–5 °C using an ice/salt bath.[2]
-
Add solid
portion-wise over 15–20 minutes. Note: Ensure subsurface agitation. Do not allow temperature to exceed 10°C to prevent decomposition. -
Stir at 0–5 °C for 30 minutes until all solid dissolves and a clear, viscous solution forms.
-
(Optional) Dilute with glacial acetic acid (1:1 v/v relative to
) if the substrate is known to be highly lipophilic, keeping temperature < 10°C.
-
-
Diazotization:
-
Add the This compound solid slowly to the nitrosylsulfuric acid solution.
-
Critical: Maintain internal temperature between 0–5 °C. The reaction is exothermic.
-
Stir the thick slurry/solution at 0–5 °C for 2–3 hours. Note: Weak bases react slowly. Do not rush.
-
-
Monitoring (Self-Validating Step):
-
Take a 1-drop aliquot and dilute into 1 mL of ice water.
-
Test with Starch-Iodide paper .[3] An immediate blue-black color confirms excess nitrous acid (required for reaction completion).
-
If negative, add 0.1 equiv additional
and stir for 30 mins.
-
-
Work-Up / Quenching:
-
The resulting solution contains the diazonium bisulfate (
). -
Use immediately.[4] If pouring into water for a downstream reaction (e.g., hydrolysis to phenol), pour the acid mixture onto crushed ice with vigorous stirring.
-
Add urea to destroy excess nitrous acid before adding downstream reagents (like KI or CuBr).
-
Method B: Non-Aqueous Diazotization (Doyle-Kovacic Conditions)
Best for: Rapid Sandmeyer reactions (e.g., conversion to Aryl-Br or Aryl-I) in organic media.
Reagents:
-
Substrate (1.0 equiv)
-
tert-Butyl Nitrite (tBuONO) (1.5 equiv)
-
Copper(II) Bromide (
) or Iodine ( ) (for Sandmeyer) -
Acetonitrile (Anhydrous)
Procedure:
-
Dissolve this compound in anhydrous acetonitrile (MeCN).
-
Add the halogen source (e.g.,
for bromination) if performing a one-pot Sandmeyer. -
Heat to 60–65 °C (or reflux depending on substrate solubility).
-
Add tert-butyl nitrite dropwise. Gas evolution (
) will be observed immediately. -
Stir until gas evolution ceases (typically 30–60 mins).
-
Concentrate and purify via silica column.
Downstream Application: Sandmeyer Iodination
Example: Converting the diazonium salt from Method A to 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene.
-
Prepare a solution of KI (2.5 equiv) in water.
-
Pour the cold diazonium sulfate solution (from Method A) onto 500g crushed ice.
-
Add Urea to quench excess nitrite.[5]
-
Slowly add the KI solution. The reaction will froth (
release). -
Allow to warm to room temperature and stir overnight.
-
Observation: A dark precipitate (iodide product) usually forms.
-
Extract with EtOAc, wash with Sodium Thiosulfate (to remove free
), and dry.
Process Visualization
The following diagram illustrates the critical decision pathways and mechanism for the Nitrosylsulfuric Acid method.
Figure 1: Logic flow for the diazotization of electron-deficient anilines using nitrosylsulfuric acid.
Troubleshooting & "Self-Validating" Checks
| Observation | Root Cause | Corrective Action |
| No Blue on Starch-Iodide Paper | Nitrite consumed or decomposed. | Add 10% more |
| Violent Fuming ( | Reaction temp too high; | Cool to -5°C. Add reagents slower. |
| Amine not dissolving | Substrate is too lipophilic. | Use Method A variant with Glacial Acetic Acid as co-solvent. |
| Low Yield in Sandmeyer | Diazonium salt decomposed before coupling. | Keep diazo solution at 0°C. Add Urea to remove interfering |
References
-
Organic Syntheses , Coll. Vol. 2, p. 604 (1943); Vol. 13, p. 72 (1933). Diazotization of weakly basic amines using Nitrosylsulfuric Acid.[6]
-
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination. Bromo- and Iododeamination." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.
-
ChemicalBook. "this compound Properties and Synthesis."
-
PubChem Compound Summary. "2-Bromo-3-fluoro-6-nitroaniline."
Sources
- 1. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 2. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lkouniv.ac.in [lkouniv.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 0627 663 [studfile.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-fluoro-6-nitroaniline
Welcome to the technical support center for the synthesis of 3-bromo-2-fluoro-6-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yield and purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common challenges encountered during the synthesis of this compound, which is typically prepared via the electrophilic bromination of 2-fluoro-6-nitroaniline.
Q1: I am experiencing very low or no yield of the desired this compound. What are the likely causes?
Low or no product yield is a frequent issue that can often be traced back to the reactivity of the starting material or the choice of reaction conditions. The starting material, 2-fluoro-6-nitroaniline, is a deactivated aromatic ring due to the strong electron-withdrawing effect of the nitro group (-NO₂).
Potential Cause 1: Inadequate Brominating Agent The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it often requires harsh conditions for deactivated rings. N-Bromosuccinimide (NBS) is a widely used alternative due to its practicality and milder nature.[1] However, for a strongly deactivated substrate like this, NBS alone in a non-polar solvent may not be sufficiently electrophilic.
-
Recommended Action: The electrophilicity of NBS can be significantly enhanced by using it in a strong acid medium, such as concentrated sulfuric acid (H₂SO₄).[2][3][4] The acid protonates the NBS, generating a more potent brominating species (Br⁺).
Potential Cause 2: Unfavorable Solvent Choice The solvent plays a crucial role in the reaction's success. Non-polar solvents may not facilitate the formation of the electrophilic bromine species required for the reaction to proceed.
-
Recommended Action: Employing a highly polar or acidic solvent system is recommended. Concentrated sulfuric acid not only acts as a catalyst but can also serve as the solvent medium.[2][5] This ensures the generation of a powerful electrophile capable of brominating the deactivated ring. Studies have shown that solvent polarity can markedly influence the regioselectivity and success of bromination for anilines with electron-withdrawing groups.[6]
Potential Cause 3: Insufficient Reaction Time or Temperature Electrophilic aromatic substitution on deactivated rings is kinetically slow.
-
Recommended Action: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential. If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., 60 °C) may be necessary, as demonstrated in the bromination of similar deactivated aldehydes.[2]
Q2: My reaction produces significant impurities, primarily the 4-bromo isomer and dibrominated products. How can I improve regioselectivity?
The formation of isomers and over-brominated products is a common selectivity challenge. The substituents on the 2-fluoro-6-nitroaniline ring direct the incoming electrophile. The amino group (-NH₂) is a strong ortho-, para-director, while the fluoro (-F) and nitro (-NO₂) groups are deactivating (with -F being a weak deactivator and ortho-, para-directing, and -NO₂ a strong deactivator and meta-directing).
Directing Effects on 2-fluoro-6-nitroaniline
-
-NH₂ (at C1): Strongly activating, directs to C2 (blocked), C4, and C6 (blocked).
-
-F (at C2): Deactivating but ortho-, para-directing. Directs to C3 and C5.
-
-NO₂ (at C6): Strongly deactivating, directs to C2 (blocked) and C4.
The desired product is bromination at C3. The primary isomeric byproduct is often bromination at C4, driven by the powerful -NH₂ and -NO₂ directing groups.
Troubleshooting Isomer Formation
-
Controlling Activating Group Power: The high activation of the amino group can be tempered by converting it into an amide (e.g., acetamide) before bromination. This bulky, less-activating group sterically hinders the ortho positions (C6) and reduces the electronic push to the para position (C4), favoring bromination at other sites.[7] The protecting group can then be removed via hydrolysis.
-
Solvent and Reagent Choice: The regioselectivity of NBS bromination can be highly dependent on the solvent.[6] Experimenting with different solvents, such as acetic acid or acetonitrile, may alter the isomer ratio.[8][9]
Controlling Dibromination
-
Stoichiometry: Use of excess brominating agent is a primary cause of di- or polybromination. Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of NBS.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile, disfavoring multiple substitutions.
Q3: I am struggling with the purification and isolation of the final product. What is the best approach?
Effective purification is key to obtaining a high-purity final product.
Recommended Purification Protocol
-
Quenching: After reaction completion (monitored by TLC/HPLC), carefully pour the acidic reaction mixture over crushed ice. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the cold aqueous solution with a base (e.g., aqueous NaOH or NaHCO₃) to a neutral or slightly basic pH. This step is crucial for removing the acid and ensuring the aniline product is in its free base form.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: The crude solid can be further purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[10] If isomeric impurities are present, column chromatography on silica gel is the most reliable method for separation.[11]
Experimental Workflow & Data
Optimized Synthesis Protocol
This protocol is based on the principle of activating NBS with a strong acid to brominate a deactivated aromatic ring.[2][4]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 10 mL) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 2-fluoro-6-nitroaniline (1.0 eq) to the cold sulfuric acid while stirring. Ensure it dissolves completely.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a small amount of concentrated sulfuric acid. Add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto a beaker of crushed ice.
-
Isolation: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product and recrystallize from an appropriate solvent (e.g., ethanol) or purify by silica gel column chromatography.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Insufficiently electrophilic brominating agent. | Use NBS in a strong acid like concentrated H₂SO₄ to generate a more potent electrophile.[2][3] |
| Reaction too slow at room temperature. | Gently warm the reaction (e.g., to 60 °C) and monitor progress by TLC/HPLC. | |
| Impure Product | Formation of 4-bromo isomer. | Protect the amine as an acetamide to reduce its activating influence and increase steric hindrance.[7] |
| Formation of dibrominated products. | Use a controlled stoichiometry (1.0-1.1 eq) of NBS and add it slowly to the reaction mixture. | |
| Purification Issues | Product remains in acidic aqueous layer. | Neutralize the solution after quenching on ice to precipitate the free aniline base before extraction. |
Diagrams and Visualizations
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path to diagnose and solve issues related to low product yield.
Caption: A flowchart for troubleshooting low yield.
Regioselectivity Control Workflow
This diagram outlines the decision-making process for minimizing byproduct formation.
Caption: A workflow for improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? A: NBS is a solid, making it easier and safer to handle than liquid bromine, which is highly corrosive and volatile. Furthermore, NBS provides a low concentration of Br₂ in the reaction mixture, which can help to prevent over-bromination. Its reactivity can be easily tuned with the addition of acid catalysts, making it versatile for both activated and deactivated systems.[1]
Q: Can I use a different acid catalyst besides sulfuric acid? A: Yes, other strong acids can be used to activate NBS. For instance, trifluoroacetic acid (TFA) with a sulfuric acid catalyst has been reported for brominating deactivated aromatics, although it may require longer reaction times.[2] The key is to use a medium with sufficiently high acidity to protonate NBS and generate a strong electrophile.
Q: What is the mechanism of NBS bromination in strong acid? A: In strong acid (H-A), the carbonyl oxygen of NBS is protonated. This makes the succinimide ring a better leaving group and increases the positive polarization on the bromine atom. The acid facilitates the generation of a highly electrophilic bromine species, often represented as Br⁺, which is then attacked by the aromatic ring in a classic electrophilic aromatic substitution mechanism.
Q: How can I confirm the structure of my product and identify impurities? A: The primary method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). The substitution pattern on the aromatic ring will give a unique set of signals and coupling constants. Mass Spectrometry (MS) will confirm the molecular weight and the presence of a bromine atom (due to the characteristic M, M+2 isotope pattern). HPLC is invaluable for determining the purity and quantifying the ratio of isomers in the crude product.
References
-
Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect . ResearchGate. [Link]
-
Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method . The Journal of Organic Chemistry, 72(15), 5867–5869. [Link]
-
N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]
-
Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Bromination - Common Conditions . Common Organic Chemistry. [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines . Thieme Chemistry. [Link]
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method . ResearchGate. [Link]
-
Post, E. J., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide . Molecules, 23(11), 2993. [Link]
-
Bromoarene synthesis by bromination or substitution . Organic Chemistry Portal. [Link]
-
Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium . ResearchGate. [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry . YouTube. [Link]
-
o-NITROANILINE . Organic Syntheses. [Link]
-
Zhang, L., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . Molecules, 19(3), 3593–3605. [Link]
-
Sustainable Aerobic Bromination with Controllable Chemoselectivity . PMC - NIH. [Link]
-
CN116063184A - Preparation method of 2-bromo-6-fluoroaniline . WIPO Patentscope. [Link]
-
2-Bromo-3-fluoro-6-nitroaniline . PubChem. [Link]
-
2-Bromo-6-fluoro-4-nitroaniline . PubChem. [Link]
Sources
- 1. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. nbinno.com [nbinno.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
Purification techniques for 3-Bromo-2-fluoro-6-nitroaniline impurities
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-Bromo-2-fluoro-6-nitroaniline. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but the underlying scientific principles to empower you to resolve purification challenges effectively.
Introduction: The Critical Role of Purity
This compound is a key building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of downstream products. This guide addresses the common purification challenges associated with this compound, providing solutions grounded in established chemical principles.
Understanding Potential Impurities
Effective purification begins with understanding the potential impurities. The synthesis of this compound often involves multi-step processes, including bromination and nitration of aniline precursors. Consequently, common impurities may include:
-
Isomeric Byproducts: Positional isomers such as 4-bromo-2-fluoro-6-nitroaniline or dibrominated species can form during synthesis.[1][2]
-
Unreacted Starting Materials: Residual precursors like 2-fluoro-6-nitroaniline may remain.
-
Reagents and Catalysts: Traces of reagents used in the synthesis, such as acids or bases.
-
Degradation Products: The compound may degrade under harsh conditions (e.g., excessive heat or extreme pH).
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4]
Q1: How do I select the optimal solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[5] For a substituted nitroaniline like this, which has moderate polarity, good starting points are polar protic solvents.
-
Expert Insight: The principle of "like dissolves like" is your primary guide. The nitro and amine groups make the molecule polar. Start by screening solvents like ethanol, methanol, or isopropanol. A mixed solvent system, such as ethanol/water, is often highly effective for fine-tuning solubility.[5][6]
-
Protocol:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of the chosen solvent at room temperature. If it dissolves readily, the solvent is too good.
-
If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a promising candidate.
-
Allow the hot solution to cool. The formation of crystals upon cooling indicates a suitable solvent.
-
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | High - Good starting point. |
| Ketones | Acetone | Moderate - May be too soluble. |
| Esters | Ethyl Acetate | Moderate - Often used in mixed systems. |
| Hydrocarbons | Hexane, Toluene | Low - Good as an anti-solvent in mixed systems. |
| Water | Deionized Water | Low - Useful as an anti-solvent with alcohols.[5] |
Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common with impure compounds.
-
Causality: The impurities are depressing the melting point of your compound to below the temperature at which it becomes insoluble in the solvent.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[6]
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point.
-
Induce Crystallization: Once the solution is slightly supersaturated, scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of the pure compound.
-
Use a Mixed Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" hot solvent (e.g., water) until the solution becomes faintly cloudy. Then, add a few drops of the "good" solvent to clarify and cool slowly.[4][5]
-
Q3: The final product is still yellow/orange. How can I remove colored impurities?
A3: Colored impurities are often highly conjugated organic molecules that are present in small amounts. They can be effectively removed using activated charcoal.
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, nonpolar molecules, which are characteristic of many organic dyes.
-
Protocol:
-
Dissolve your crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source to prevent flash boiling when adding the charcoal.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.[3][4] This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Recrystallization Troubleshooting Workflow
Caption: Decision tree for troubleshooting common recrystallization issues.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[7][8]
Q1: My compound seems to be decomposing or streaking on the silica gel column. What is happening?
A1: This is a classic problem when purifying basic compounds like anilines on standard silica gel. The amine group is basic, while the surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. This acid-base interaction can lead to irreversible adsorption, tailing of peaks, and even decomposition.[9][10]
-
Expert Insight: To mitigate this, you must neutralize the acidic sites on the silica gel.
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.5-2%), to your eluent.[9][10] This base will preferentially bind to the acidic sites on the silica, allowing your aniline product to elute cleanly.
-
Alternative Stationary Phase: If the issue persists, switch to a more neutral stationary phase like alumina (neutral or basic grade) or Florisil.[10]
-
Q2: I am struggling to separate my product from a close-running impurity. How can I improve the separation (resolution)?
A2: Poor resolution is often due to an improperly chosen mobile phase or poor column packing. The key is to optimize the selectivity of your system.
-
Causality: Selectivity is the ability of the chromatography system to distinguish between two different compounds. To improve it, you need to maximize the differences in how your product and the impurity interact with the stationary and mobile phases.[9]
-
Solutions:
-
Optimize the Mobile Phase with TLC: Use Thin Layer Chromatography (TLC) to screen various solvent systems.[11] Aim for an Rf value of ~0.3 for your target compound. A good starting point for nitroanilines is a hexane/ethyl acetate or dichloromethane/methanol system.[7][9]
-
Use a Weaker Eluent: If compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). This will increase the interaction with the silica gel and improve separation.
-
Employ Gradient Elution: Start with a low-polarity solvent to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, followed by more polar impurities.[10]
-
Improve Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, which can cause channeling and poor separation.
-
Flash Column Chromatography Workflow
Caption: Standard workflow for flash column chromatography purification.
General FAQs
Q1: What analytical techniques are best for assessing the final purity of this compound?
A1: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, providing high resolution and sensitivity to detect trace impurities. A typical method would use a C18 reverse-phase column with an acetonitrile/water mobile phase and UV detection.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. However, aniline derivatives can be thermolabile, so derivatization might be necessary.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and detect impurities if they are present in significant amounts (>1-2%).[1][11]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Q2: What are the key safety precautions when handling this compound?
A2: Substituted nitroanilines should be handled with care as they are potentially toxic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid and any solutions in a well-ventilated fume hood to avoid inhaling dust or vapors.
-
Hazard Information: The compound is classified as harmful if swallowed.[15][16] Avoid contact with skin and eyes. Review the Safety Data Sheet (SDS) before use.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add approximately 15-20 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution, using the minimum amount required.
-
If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl for 2 minutes.
-
Perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice-water bath for 15-20 minutes to maximize the yield.[4]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.
Protocol 2: Flash Column Chromatography
-
Solvent Selection: Use TLC to determine an appropriate solvent system. A system of 20% ethyl acetate in hexane is a good starting point. Add 0.5% triethylamine to the mixture if tailing is observed.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 40 g for 1 g of crude material) in the initial, least polar eluent.
-
Pour the slurry into a glass column and use gentle air pressure to pack the bed firmly, allowing excess solvent to drain until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude material (1.0 g) in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the concentrated sample or the dry-loaded silica to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure to achieve a steady flow rate and begin collecting fractions.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on TLC plates.
-
Combine the fractions containing the pure product.[10]
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene.
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
YouTube. (2012, August 7). 7 O Chem Column Chromatography (cc). Retrieved from [Link]
-
Alchimica. (n.d.). This compound (1 x 500 mg). Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]
-
Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
Sources
- 1. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Column Chromatography - Edubirdie [edubirdie.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. magritek.com [magritek.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Process Optimization for Halogenated Nitroanilines
Topic: Minimizing Debromination in 3-Bromo-2-fluoro-6-nitroaniline Reduction Ticket ID: CHEM-SUP-8829 Status: Open Priority: High (Impurity Control)
Executive Summary & Problem Scope
The Challenge: Reducing the nitro group of This compound to its corresponding diamine (3-Bromo-2-fluoro-benzene-1,6-diamine) presents a classic chemoselectivity conflict. The Carbon-Bromine (C-Br) bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the Carbon-Fluorine bond and is highly susceptible to hydrodehalogenation (debromination) under standard hydrogenation conditions.
The Consequence: Using standard Palladium on Carbon (Pd/C) typically results in 5–15% formation of the des-bromo impurity (2-fluoro-benzene-1,6-diamine). This impurity is often inseparable by crystallization due to structural similarity, leading to batch failure in GMP campaigns for kinase inhibitors (e.g., Encorafenib intermediates).
The Solution Hierarchy:
-
Safest (Chemical): Iron-mediated reduction (Bechamp or modified).
-
Scalable (Catalytic): Sulfided Platinum on Carbon (Pt(S)/C).
-
Alternative: Sodium Dithionite or Vanadium-catalyzed transfer hydrogenation.
Decision Matrix: Selecting the Right Protocol
Use this decision tree to select the methodology based on your current constraints (scale, equipment, and purity requirements).
Figure 1: Strategic decision tree for selecting the reduction method based on scale and equipment availability.
Troubleshooting Guides (Mechanism & Causality)
Issue 1: "I am seeing >2% des-bromo impurity with Pd/C."
Diagnosis:
Palladium is an excellent catalyst for oxidative addition into C-Halogen bonds. In the presence of
Mechanism of Failure:
Corrective Action:
-
Switch Catalyst: Replace Pd/C with 5% Pt(S)/C (Sulfided Platinum) . Sulfur acts as a catalyst poison that selectively inhibits the high-energy sites responsible for C-Halogen bond cleavage while retaining enough activity to reduce the nitro group.
-
Add an Inhibitor: If you must use Pd/C, add 0.5 eq of Diphenylsulfide or use a Nitrogen-doped carbon support.
-
Acidification: Conduct the hydrogenation in acidic media (e.g., dilute HCl/MeOH). The protonation of the resulting amine prevents it from poisoning the catalyst, but more importantly, acidic conditions often slow down the oxidative addition step relative to nitro reduction.
Issue 2: "The Iron reduction (Fe/HCl) is stalling or forming thick sludge."
Diagnosis: Standard Bechamp reduction (Fe/HCl) generates iron oxides/hydroxides that form a thick paste, trapping the product and making filtration difficult.
Corrective Action:
-
Switch to Fe/NH4Cl: Use Ammonium Chloride instead of HCl. This buffers the pH to ~5-6.
-
Use Ethanol/Water: Ensure a solvent ratio of 3:1 (EtOH:H2O). The reaction requires water for the electron transfer but organic solvent to dissolve the nitroaniline.
-
Ultrasound Activation: If the reaction is slow to start, sonicate the iron powder with dilute acid for 5 minutes before adding the substrate to remove surface oxides.
Validated Experimental Protocols
Protocol A: The "Safe" Method (Fe / NH4Cl)
Recommended for: Lab scale (<50g), high value intermediates.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reductant: Iron Powder (325 mesh, 5.0 eq)
-
Electrolyte: Ammonium Chloride (
, 5.0 eq) -
Solvent: Ethanol / Water (4:1 v/v)
Step-by-Step:
-
Dissolution: Charge substrate and ethanol into a flask. Stir until dissolved.
-
Activation: Add water and
. Stir vigorously. -
Addition: Add Iron powder in portions to control exotherm (Nitro reduction is exothermic!).
-
Reflux: Heat to 70–80°C for 2–4 hours. Monitor by TLC/HPLC.
-
Workup (Critical): Filter the hot mixture through a Celite pad to remove Iron sludge. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. The product may precipitate upon cooling or require extraction with Ethyl Acetate.
Protocol B: The "Scalable" Method (Sulfided Pt/C)
Recommended for: Pilot plant (>100g), strict impurity limits.
Reagents:
-
Substrate: this compound
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2 wt% relative to substrate.
-
Solvent: Methanol or Ethyl Acetate.[1]
-
Hydrogen Source:
gas (5–10 bar).
Step-by-Step:
-
Inerting: Charge reactor with substrate, catalyst, and solvent. Purge with
(3x). -
Pressurization: Charge
to 5 bar. -
Temperature: Heat to 40–50°C. Do not exceed 60°C as higher temperatures increase the activation energy available for C-Br cleavage.
-
Monitoring: Monitor
uptake. Reaction usually completes when uptake plateaus. -
Filtration: Filter catalyst under
atmosphere (catalysts can be pyrophoric).
Comparative Data Analysis
| Feature | Pd/C (Standard) | Pt(S)/C (Sulfided) | Fe / NH4Cl | Sodium Dithionite |
| Debromination Risk | High (5-15%) | Low (<0.5%) | Negligible | Negligible |
| Reaction Speed | Fast (<1 hr) | Moderate (2-4 hrs) | Slow (3-6 hrs) | Fast |
| Workup | Simple Filtration | Simple Filtration | Difficult (Iron Sludge) | Aqueous Extraction |
| Scalability | Excellent | Excellent | Poor (Waste handling) | Moderate |
| Cost | High (Pd) | High (Pt) | Low | Low |
Mechanistic Visualization
The following diagram illustrates the competing pathways and how specific inhibitors block the unwanted debromination route.
Figure 2: Competing reaction pathways. Note that debromination can occur on the final product or intermediates. Sulfur poisoning blocks the catalyst sites responsible for the red dashed pathway.
FAQ: Quick Solutions
Q: Can I use Raney Nickel? A: Yes, Raney Nickel is generally superior to Pd/C for halogen retention, but it is not as effective as Sulfided Platinum. If using Raney Ni, keep the temperature low (<40°C) and monitor closely.
Q: My product is turning purple during workup. A: Phenylenediamines are highly susceptible to oxidation by air (forming quinone imines).
-
Fix: Add a pinch of Sodium Metabisulfite or Ascorbic Acid during the workup to act as an antioxidant. Store the product under Nitrogen/Argon.
Q: Can I use Sodium Borohydride (
References
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chem. Rev., 103(3), 5431–5496. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Bechamp Reduction Optimization: "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." ResearchGate.[3] Link
-
Encorafenib Synthesis Context: "Investigation into the Use of Encorafenib to Develop Potential PROTACs." Molecules, 2022, 27(23). (Illustrates the relevance of the 3-bromo-2-fluoro scaffold). Link
- Corma, A., et al. (2006). "Chemoselective reduction of nitroarenes with gold catalysts." Nature Protocols.
Sources
Technical Support Center: Thermal Optimization for 3-Bromo-2-fluoro-6-nitroaniline Coupling
This guide is structured as a specialized technical support resource for researchers optimizing the coupling of 3-Bromo-2-fluoro-6-nitroaniline . It addresses the specific thermodynamic and kinetic challenges posed by this highly functionalized, electron-deficient scaffold.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Thermodynamic & Kinetic Control in Pd-Catalyzed Cross-Coupling Applicable Scenarios: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Amide Coupling.
The Thermodynamic Landscape
Why Temperature is Your Critical Variable
Coupling this compound requires navigating a narrow "Goldilocks Zone." You are balancing the activation energy required to insert Palladium into the C-Br bond against the lability of the C-F bond and the thermal instability of the Nitro group.
-
The Kinetic Trap (Low Temp < 80°C): The electron-withdrawing nitro and fluoro groups deactivate the aromatic ring, making the oxidative addition of Pd(0) into the C-Br bond sluggish. The steric bulk of the ortho-fluoro and ortho-nitro groups further hinders catalyst approach.
-
The Thermodynamic Hazard (High Temp > 120°C):
-
SNAr Competition: The C-F bond is highly activated by the ortho-nitro group. At high temperatures, bases (even weak ones like Cs₂CO₃) or nucleophilic solvents can displace the fluorine, leading to impurities.
-
Thermal Runaway: Nitroanilines are energetic materials. Elevated temperatures increase the risk of rapid decomposition.
-
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways controlled by temperature and base selection.
Figure 1: Reaction divergence based on thermal input. High temperatures favor SNAr side reactions and decomposition.
Troubleshooting Guide (Q&A)
Issue: "I see no conversion at 80°C, but starting material remains."
Diagnosis: Kinetic barrier. The electron-deficient ring makes the C-Br bond strong and the Pd-oxidative addition slow. Remediation:
-
Ligand Switch: Switch to electron-rich, bulky ligands like BrettPhos or XPhos . These facilitate oxidative addition at lower temperatures [1].
-
Solvent Change: Move from Toluene (bp 110°C) to 1,4-Dioxane or t-Amyl alcohol to allow a slight temperature increase (to 90-100°C) without pressurization.
Issue: "My yield is low, and I see a 'des-fluoro' or 'alkoxy-substituted' impurity."
Diagnosis: SNAr Side Reaction. The base or solvent is attacking the Fluorine position, which is activated by the ortho-nitro group. Remediation:
-
Base Selection: Stop using alkoxide bases (NaOtBu, KOtBu). They are strong nucleophiles. Switch to Cs₂CO₃ or K₃PO₄ (anhydrous) [2].
-
Temperature Cap: Do not exceed 100°C.
-
Solvent: Avoid nucleophilic solvents (like alcohols) or polar aprotic solvents (DMF/DMSO) which accelerate SNAr. Stick to non-polar solvents like Toluene or Xylene .
Issue: "The reaction mixture turns black/tarry immediately upon heating."
Diagnosis: Catalyst decomposition ("Pd Black" formation) or Nitro-group incompatibility. Remediation:
-
Pre-heating: Do not add the catalyst to a cold mixture and ramp up. Heat the solvent/substrate/base mix to the target temp first, then inject the catalyst/ligand solution. This ensures immediate turnover.
-
Inert Atmosphere: This substrate is sensitive. Ensure <5 ppm O₂ using a glovebox or rigorous Schlenk technique.
Optimization Protocol (SOP)
Objective: Determine the maximum safe temperature that permits coupling without Fluorine displacement.
Experimental Design Table:
| Run ID | Temp (°C) | Base | Ligand | Expected Outcome |
| A1 | 80 | Cs₂CO₃ | BINAP | Baseline. Likely low conversion. |
| A2 | 100 | Cs₂CO₃ | BINAP | Standard. Monitor for F-loss. |
| B1 | 80 | Cs₂CO₃ | BrettPhos | High activity test. Best for preserving F. |
| B2 | 100 | K₃PO₄ | BrettPhos | Aggressive. Risk of SNAr. |
Step-by-Step Protocol:
-
Safety Check: Run a DSC (Differential Scanning Calorimetry) on the reaction mixture (minus catalyst) to identify the onset of thermal decomposition. Never exceed this onset temperature - 50°C.
-
Preparation: In a glovebox, weigh this compound (1.0 equiv), Coupling Partner (1.2 equiv), and Base (2.0 equiv) into a vial.
-
Catalyst Stock: Prepare a stock solution of Pd source (e.g., Pd(OAc)₂ or Pd₂dba₃) and Ligand in the reaction solvent (ratio 1:1.2 or 1:2).
-
Thermal Equilibration: Place the reaction vial (containing substrate/base/solvent) into a pre-heated block at the target temperature (e.g., 90°C) and stir for 5 minutes.
-
Initiation: Inject the Catalyst Stock solution.
-
Monitoring: Sample at 1h, 4h, and 16h. Analyze via UPLC-MS. Look specifically for the mass of [Product - F + OMe] or [Product - F + OH] which indicates SNAr failure.
Optimization Logic Flow
Figure 2: Decision tree for iterative temperature optimization.
FAQs
Q: Can I use microwave heating for this reaction? A: Use extreme caution. While microwaves accelerate Buchwald couplings, the rapid local superheating can trigger the decomposition of the nitro group or instantaneous SNAr side reactions. If used, ensure active air cooling and set a strict Tmax of 100°C [3].
Q: Why is the order of addition important? A: Adding the amine coupling partner before the base can sometimes protect the Fluorine via hydrogen bonding, or conversely, if the amine is nucleophilic enough, it might attack the Fluorine before the Palladium cycle starts. Generally, pre-stirring the aryl bromide with the catalyst is not recommended here; pre-stir the base and substrate, then add catalyst to start the cycle immediately.
Q: Is the "Nitro" group the only problem? A: No. The "Fluoro" group is the silent killer of yield. The combination of Nitro (electron withdrawing) + Fluoro (leaving group) creates a perfect storm for unwanted substitution. Temperature control is the only way to favor the Pd-cycle over the SNAr cycle.
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
-
Kaval, N., et al. (2005). "Microwave-Assisted Buchwald-Hartwig Amination." Journal of Organic Chemistry.
Separation of regioisomers in 3-Bromo-2-fluoro-6-nitroaniline production
The following technical guide addresses the separation of regioisomers encountered during the production of 3-Bromo-2-fluoro-6-nitroaniline , specifically focusing on isolating the target 6-nitro isomer from the 4-nitro byproduct (3-Bromo-2-fluoro-4-nitroaniline).
Core Challenge Analysis
In the nitration of 3-bromo-2-fluoroaniline , the directing effects of the substituents create a mixture of regioisomers.
-
Amino Group (-NH₂): Strongly activating, ortho, para-directing.[1]
-
Fluorine Atom (-F): Weakly deactivating, ortho, para-directing.[1]
-
Bromine Atom (-Br): Deactivating, ortho, para-directing.[1]
The Conflict: The amino group dominates the regiochemistry.[1]
-
Position 6 (Ortho): Activated by -NH₂.[1] This yields the target 6-nitro isomer.[1]
-
Position 4 (Para): Activated by -NH₂.[1] This yields the 4-nitro impurity.[1]
-
Position 2: Blocked by Fluorine.[1]
Physicochemical Differentiation: The separation relies on the Ortho-Effect .[1] The 6-nitro isomer forms an intramolecular hydrogen bond between the amino hydrogen and the nitro oxygen.[1] This "locks" the molecule into a planar, less polar, and more volatile conformation compared to the 4-nitro isomer, which engages in strong intermolecular hydrogen bonding.
| Feature | Target: 6-Nitro Isomer (Ortho) | Impurity: 4-Nitro Isomer (Para) |
| H-Bonding | Intramolecular (Internal chelation) | Intermolecular (Network formation) |
| Polarity | Lower (Behaves more like a hydrocarbon) | Higher (Strong interaction with silica) |
| Volatility | Higher (Steam volatile) | Lower (Non-volatile) |
| Rf Value | Higher (Elutes first) | Lower (Elutes later) |
| Solubility | Higher in non-polar solvents (Hexane) | Lower in non-polar solvents |
Troubleshooting & Workflows
Scenario A: Chromatographic Separation (Recommended)
Issue: "I see two spots on TLC, but they streak or co-elute during flash chromatography."
Root Cause: Nitroanilines are weak bases but can still interact with acidic silanols on silica gel, causing tailing.[1] The polarity difference is distinct, but improper solvent choice compresses the resolution.
Protocol 1: Optimized Flash Chromatography
-
Stationary Phase: Acid-washed Silica Gel (optional) or Standard Silica (40-63 µm).[1]
-
Mobile Phase:
-
Elution Order:
-
Troubleshooting Tip: If tailing persists, add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[1]
Scenario B: Bulk Separation (Scale-Up)
Issue: "Column chromatography is too expensive for my multi-gram scale. Is there a bulk method?"
Root Cause: You are underutilizing the volatility difference.[1]
Protocol 2: Steam Distillation (The "Ortho" Advantage) Note: This method is effective because the 6-nitro isomer is "steam volatile" due to internal H-bonding, while the 4-nitro isomer is not.[1]
-
Setup: Place the crude reaction mixture (solid or oil) in a round-bottom flask with water.
-
Process: Pass vigorous steam through the mixture or boil aggressively with a Dean-Stark trap (using water as the carrier).
-
Observation: The 6-nitro isomer will distill over with the water condensate as yellow crystals/oil.[1] The 4-nitro isomer will remain in the boiling flask as a dark residue.[1]
-
Workup: Filter the distillate to collect the pure 6-nitro isomer.
-
Caveat: Due to the bromine atom (MW ~235), volatility is lower than non-halogenated nitroanilines.[1] Ensure the steam path is short and insulated.[1]
Scenario C: Crystallization (Final Polishing)
Issue: "My product is 95% pure but oiling out during recrystallization."
Root Cause: The melting point of the brominated nitroaniline is likely low, or you are using a solvent that is too polar (forcing oiling before crystal growth).
Protocol 3: Mixed-Solvent Recrystallization
-
Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).[1]
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (60-70°C).
-
Precipitation: Add hot water dropwise until persistent turbidity is observed.
-
Clarification: Add one drop of Ethanol to clear the solution.[1]
-
Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then cool to 0°C.
-
Result: The 4-nitro impurity (if present) often remains in the mother liquor or crystallizes in a distinctly different form.[1]
Visual Logic & Pathways
Separation Logic Flowchart
Caption: Decision tree for selecting the optimal separation method based on scale and physicochemical properties.
Mechanism of Ortho-Effect (Internal H-Bonding)
Caption: Mechanistic basis for separation: Intramolecular vs. Intermolecular Hydrogen Bonding.
Frequently Asked Questions (FAQ)
Q1: Why is the 6-nitro isomer the major product in some nitration protocols? A: While steric hindrance usually favors the para (4-nitro) position, the reaction conditions can influence this.[1] However, in the nitration of 3-bromo-2-fluoroaniline, the para position (4) relative to the amino group is often favored sterically and electronically.[1] If your synthesis is yielding the 6-nitro isomer, it may be due to the specific directing influence of the fluorine (ortho-directing) or the use of specific nitrating agents that coordinate with the amine/fluorine. Note: Always verify regiochemistry with NMR (coupling constants).
Q2: How do I distinguish the isomers by NMR? A:
-
6-Nitro (Target): Look for the aromatic protons.[1] You will typically see two doublets (or a doublet of doublets) with a coupling constant (
) characteristic of ortho or meta coupling depending on the remaining protons.[1] Crucially, the NH₂ protons will be shifted downfield (deshielded, ppm) due to the internal Hydrogen Bond. -
4-Nitro (Impurity): The aromatic coupling pattern will differ.[1] The NH₂ protons typically appear further upfield (shielded) compared to the ortho-isomer because they lack the internal H-bond [1].[1]
Q3: Can I use Acid-Base extraction to separate them? A: Not effectively. Both isomers are very weak bases due to the electron-withdrawing nitro, bromo, and fluoro groups. They will likely not protonate sufficiently in dilute aqueous acid to separate from each other, though they might separate from non-amine impurities.
Q4: Is the 6-nitro isomer light sensitive? A: Yes, like most nitroanilines and brominated aromatics, it can undergo photo-degradation.[1] Store the purified solid in amber vials under inert atmosphere (Argon/Nitrogen).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19429780, 2-Bromo-3-fluoro-6-nitroaniline. Retrieved February 18, 2026 from [Link]
-
University of Rochester. Tips & Tricks: Recrystallization Solvents. Retrieved February 18, 2026 from [Link]
Sources
Troubleshooting low conversion rates of 3-Bromo-2-fluoro-6-nitroaniline
Executive Summary
This technical support guide addresses the synthesis and optimization of 3-Bromo-2-fluoro-6-nitroaniline , a critical intermediate often utilized in the development of kinase inhibitors and high-performance agrochemicals.
Low conversion rates in this synthesis typically stem from the Nucleophilic Aromatic Substitution (SnAr) step involving the precursor 1-bromo-2,3-difluoro-4-nitrobenzene . The presence of multiple competing directing groups and leaving groups (fluorine vs. bromine) creates a narrow thermodynamic window where conversion must be balanced against regioselectivity.
This guide moves beyond basic "recipes" to explain the why behind experimental failures, providing self-validating protocols to restore yield and purity.
Part 1: The Chemistry of the Failure
To troubleshoot effectively, we must first dissect the reaction mechanism. The target molecule is synthesized via the selective displacement of a fluorine atom by ammonia (or an amine source).
Reaction: SnAr Amination Substrate: 1-Bromo-2,3-difluoro-4-nitrobenzene Nucleophile: Ammonia (NH₃) Target Product: this compound
Mechanistic Insight
The reaction relies on the Meisenheimer Complex mechanism. The nitro group at position 4 activates the ring.
-
F-3 (Ortho to NO₂): Highly activated. This is the desired leaving group.
-
F-2 (Meta to NO₂): Deactivated. Stable.
-
Br-1 (Para to NO₂): Activated, but Fluorine is a superior leaving group in SnAr reactions (
) due to the high electronegativity of fluorine stabilizing the transition state.
Root Cause of Low Conversion: If conversion is low, the system has likely failed to overcome the activation energy barrier for F-3 displacement without triggering side reactions (hydrolysis) or losing the volatile nucleophile.
Part 2: Troubleshooting Workflow (Logic & Diagnostics)
Visualizing the Reaction Pathway
Figure 1: Reaction pathway showing the critical competition between productive amination and destructive hydrolysis.
Part 3: Diagnostic Q&A
Scenario A: "The reaction stalls at 50-60% conversion."
Q1: What is your ammonia source and containment method?
-
The Issue: Ammonia gas is highly volatile. If you are using NH₄OH (aqueous) or NH₃ in MeOH in an open flask or a reflux setup with a standard condenser, you are likely losing the nucleophile before the reaction completes.
-
The Fix: Use a sealed pressure vessel (autoclave or heavy-walled glass tube).
-
Protocol: Charge the vessel with 7N NH₃ in Methanol (10 equivalents). Seal and heat to 80–90°C . The pressure keeps the effective concentration of NH₃ high, driving the kinetics [1].
Q2: Is your reaction mixture biphasic?
-
The Issue: The precursor (1-bromo-2,3-difluoro-4-nitrobenzene) is lipophilic. Aqueous ammonia (28%) creates a biphasic system. Without efficient phase transfer, the reaction occurs only at the interface, leading to stalled conversion.
-
The Fix: Switch to a homogeneous system using THF/Water or Dioxane/Water mixtures, or use NH₃ in Methanol/Ethanol . If aqueous ammonia is mandatory, add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 5 mol%.
Scenario B: "I see a new impurity forming (approx. 5-10%)."
Q3: Is the impurity a phenol (Hydrolysis)?
-
The Issue: Fluorine ortho to a nitro group is so labile that it reacts with water almost as fast as ammonia. If your solvent is "wet" or if you use aqueous ammonia without enough excess NH₃, hydroxide ions (OH⁻) will compete.
-
The Fix: Use anhydrous solvents (MeOH/THF). If using aqueous ammonia, ensure a massive excess (20 eq) of NH₃ to statistically favor amination over hydrolysis.
-
Validation: Check LCMS. A peak with M+1 = 236 (Product) vs. M+1 = 237 (Phenol, -F +OH) will confirm. Note: The phenol is often more polar.
Q4: Are you displacing the Bromine?
-
The Issue: While rare at mild temperatures, heating above 120°C can force the displacement of the Bromine at position 1 (para to Nitro), especially if the Fluorine displacement is slow.
-
The Fix: Keep reaction temperature below 100°C . The activation energy difference between F-displacement and Br-displacement is sufficient for selectivity at moderate temperatures [2].
Part 4: Optimized Experimental Protocol
This protocol is designed to maximize conversion while suppressing hydrolysis.
Table 1: Reaction Parameters & Stoichiometry
| Parameter | Recommended Value | Rationale |
| Precursor | 1.0 Equiv | 1-Bromo-2,3-difluoro-4-nitrobenzene |
| Nucleophile | 10.0 - 15.0 Equiv | 7N NH₃ in Methanol (Anhydrous preferred) |
| Solvent | Methanol or THF | Homogeneous phase ensures kinetic contact. |
| Temperature | 85°C | Optimal balance between rate and regioselectivity. |
| Pressure | Sealed Tube / Autoclave | Prevents loss of NH₃; drives equilibrium. |
| Time | 6 - 12 Hours | Monitor by HPLC until precursor < 1%. |
Step-by-Step Procedure:
-
Charge: In a pressure-rated glass vessel, dissolve 1-bromo-2,3-difluoro-4-nitrobenzene (1.0 eq) in 7N NH₃/MeOH (10 eq).
-
Seal: Tightly seal the vessel (Teflon screw cap or crimp top).
-
Heat: Place in a pre-heated oil bath at 85°C. Safety Note: Ensure blast shield is in place due to pressure buildup.
-
Monitor: After 6 hours, cool to RT and carefully sample for HPLC.
-
Pass Criteria: Precursor < 2%.
-
Fail Criteria: Precursor > 10% -> Add 5 eq more NH₃, reseal, and heat for 4 more hours.
-
-
Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess NH₃.
-
Isolation: Resuspend the residue in water.[1] The product, being less basic and lipophilic, will precipitate. Filter and wash with cold water to remove ammonium salts.
Part 5: Troubleshooting Logic Tree
Figure 2: Decision tree for isolating the cause of incomplete reaction.
References
-
ChemicalBook. (2025). Synthesis of 2-Bromo-6-nitroaniline and derivatives via SnAr. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 1-Bromo-2,3-difluoro-4-nitrobenzene Structure and Reactivity. Retrieved from
-
BenchChem. (2025).[2] Technical Support Center: Troubleshooting Reactions Involving Halogenated Nitroanilines. Retrieved from
-
Thieme Connect. (2021). A Practical Procedure for Regioselective Bromination of Anilines (Analogous Chemistry). Retrieved from
Sources
Controlling regioselectivity in 3-Bromo-2-fluoro-6-nitroaniline substitution
Ticket Status: OPEN Agent: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Functionalization Protocols
System Overview: The Electronic Tug-of-War
Welcome to the technical guide for 3-Bromo-2-fluoro-6-nitroaniline . This scaffold presents a unique "electronic tug-of-war" that often confuses standard synthetic intuition. Success requires navigating the conflicting directing effects of the electron-donating amine (
The Core Conflict:
-
Users often expect: The Fluorine (C2) to be the primary leaving group in Nucleophilic Aromatic Substitution (
) due to its high electronegativity and the general "F > Cl > Br" trend in activated systems. -
The Reality: The Bromine (C3) is the primary leaving group in
because it is para to the activating Nitro group. The Fluorine is meta to the Nitro group and thus electronically "invisible" to the nucleophile, despite its inductive activation.
Visualizing the Reactivity Landscape
The following diagram maps the active sites for Nucleophiles (Nu-), Electrophiles (E+), and Palladium Catalysts (Pd).
Caption: Figure 1. Reactivity Map demonstrating the dominance of C3 (Br) for nucleophilic/metal-catalyzed attack and C4 (H) for electrophilic attack.
Troubleshooting Guides (Ticket System)
Ticket #001: "I tried to displace the Fluorine (C2) with an amine, but I lost the Bromine (C3)."
Diagnosis:
You fell into the "Ortho/Para Trap." In
-
Analysis: The
group is at C6.-
C3 (Br) is para to C6 (
). Resonance stabilization of the Meisenheimer complex is possible.[1] -
C2 (F) is meta to C6 (
). No resonance stabilization exists.
-
-
Result: Despite Fluorine being a better leaving group in theory, the lack of electronic activation makes it inert. The Bromine is displaced because the transition state is stabilized by the Nitro group [1].
Protocol: Selective Functionalization of C3 (Br) If your goal was actually to functionalize the ring, accept that C3 is the entry point.
| Step | Action | Mechanistic Rationale |
| 1 | Solvent Selection | Use polar aprotic solvents (DMSO, DMF, NMP) to enhance nucleophilicity. |
| 2 | Base Choice | Use |
| 3 | Temperature | 60–80°C. The para-nitro activation allows milder conditions than unactivated systems. |
| 4 | Outcome | Exclusive displacement of Bromine . Fluorine remains intact. |
Validation:
-
1H NMR: Loss of the doublet corresponding to C4-H coupling with C3 (if applicable) or shift in the C4 proton signal.
-
19F NMR: The Fluorine signal should remain (though slightly shifted), confirming it was not displaced.
Ticket #002: "Suzuki Coupling at C3 is stalling or yielding homocoupled byproducts."
Diagnosis:
Free anilines (
Protocol: High-Efficiency Suzuki-Miyaura Coupling
Option A: Protection (Recommended for Scale)
-
Protect
as an Acetamide ( ) or Boc-carbamate. This reduces the EDG character, facilitating oxidative addition at C-Br. -
Deprotect.
Option B: Direct Coupling (High-Throughput) Use a catalyst system specifically designed for hindered/deactivated substrates.
| Component | Recommendation | Reason |
| Catalyst | Buchwald precatalysts (XPhos) prevent amine coordination and accelerate oxidative addition [2]. | |
| Base | Anhydrous phosphate is milder than carbonates and compatible with nitro groups. | |
| Solvent | 1,4-Dioxane/Water (4:1) | The biphasic system dissolves inorganic bases while solubilizing the organic scaffold. |
| Temp | 90°C | Required to overcome the deactivation from the ortho-F and amine. |
Ticket #003: "I need to add a halogen/alkyl group at C4. How do I stop N-functionalization?"
Diagnosis:
The
Protocol: C4-Regioselective Halogenation (EAS)
Step 1: Transient Protection (The "Masking" Strategy)
Do not react the free aniline with electrophiles like
Step 2: The Reaction Workflow
Caption: Figure 2. Workflow for C4-selective functionalization avoiding N-attack.
Detailed Procedure (Example: C4-Bromination):
-
Dissolve: Dissolve substrate in Glacial Acetic Acid.
-
Reagent: Add NBS (N-Bromosuccinimide) rather than
. NBS provides a controlled source of electrophilic bromine. -
Mechanism: The acetic acid protonates the amine slightly? Actually, in acetic acid, the amine is in equilibrium. The ring C4 is highly activated.
-
Correction: In strong acid (
), the amine becomes , which is a meta director (would direct to C3/C5, but C3 is blocked). In Acetic Acid , the amine is still an activator.
-
-
Reaction: Stir at RT. The electrophile attacks C4 (Para to
). -
Workup: Pour into ice water. Precipitate is the C4-bromo product.
Why this works: C4 is para to the strongest activator (
FAQ: Quick Reference
Q: Can I ever displace the Fluorine at C2?
A: Not easily via standard
Q: Is the Fluorine stable to Suzuki conditions? A: Yes. C-F bonds are very strong. Standard Pd-catalyzed conditions (Suzuki, Sonogashira) will couple exclusively at the C-Br bond. The Fluorine will remain as a "spectator" substituent, useful for medicinal chemistry SAR (Structure-Activity Relationship) [2].
Q: Why is my yield low when using
References
-
Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
). Chemistry LibreTexts. (2022). Explains the requirement for ortho/para EWG activation for halide displacement. -
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. National Institutes of Health (PMC). (2024). Details catalyst choices (XPhos, etc.) for coupling free anilines and chemoselectivity of Br vs F.
-
Electrophilic Substitution Reaction of Anilines. BYJU'S / General Organic Chemistry. (2025). Defines the directing effects of amino groups in EAS (Para-direction dominance).
Sources
- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3-Bromo-2-fluoro-6-nitroaniline under acidic conditions
Guide Topic: Stability and Handling of 3-Bromo-2-fluoro-6-nitroaniline in Acidic Media
Introduction: this compound is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its complex substitution pattern, featuring both electron-donating (amino) and electron-withdrawing (nitro, bromo, fluoro) groups, dictates its unique reactivity. A frequent area of concern for researchers is the compound's stability and behavior in acidic conditions, which are common in many synthetic transformations. This guide provides in-depth technical support, troubleshooting advice, and best practices for handling this compound in acidic environments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Is this compound generally stable under acidic conditions?
A: Yes, the compound is generally stable in moderately acidic conditions, particularly in dilute mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This stability is evidenced by its synthesis, where the final step often involves the hydrolysis of a protecting group (like an acetyl group) from the nitrogen atom by refluxing in dilute acid for several hours.[1][2] The parent aniline is the resulting product, which would not be possible if it were prone to rapid degradation under these conditions.
Q2: What is the primary interaction of this compound with an acid?
A: The primary interaction is the protonation of the amino group (-NH₂) to form the corresponding anilinium salt (-NH₃⁺). The lone pair of electrons on the nitrogen atom acts as a base. Although the electron-withdrawing nitro, bromo, and fluoro substituents significantly decrease the basicity of the amino group compared to aniline, it can still be readily protonated by strong or moderately strong acids.[3]
Q3: Are there any specific acids or conditions to avoid?
A: While generally stable, caution is advised with:
-
Strong Oxidizing Acids: Mixtures of concentrated nitric and sulfuric acid, especially at elevated temperatures, should be avoided as they can lead to further nitration or oxidative decomposition.
-
Excessively High Temperatures: Although stable at reflux in dilute HCl (approx. 100 °C), prolonged heating in highly concentrated acids at temperatures well above 100-120°C may lead to gradual decomposition or unwanted side reactions.
-
Presence of Potent Nucleophiles: In some cases, the nitro group can activate the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr).[3] While the protonated anilinium group is deactivating, an equilibrium exists. The presence of strong nucleophiles in the acidic mixture could potentially lead to the displacement of the fluoride or bromide atoms, although this is not a commonly reported issue under standard acidic reaction conditions.
Q4: My product seems to have "disappeared" or won't precipitate after my reaction in acid. Is it unstable?
A: It is highly unlikely that the compound has decomposed. The most probable cause is the formation of the water-soluble anilinium salt as described in Q2. In its protonated form, the compound will remain in the aqueous layer. To recover your product, you must neutralize the acidic solution with a base (e.g., sodium hydroxide, sodium bicarbonate) to a pH of 8-9. This deprotonates the anilinium ion, yielding the free aniline, which is significantly less water-soluble and will precipitate out.[4][5]
Q5: Can the C-Br or C-F bonds be cleaved by acid?
A: The carbon-halogen bonds in this compound are robust and not susceptible to cleavage by common acidic conditions used in organic synthesis. These bonds are covalent and require specific, often harsh, conditions (e.g., certain catalytic hydrogenations, organometallic reagents) to be broken, which are not characteristic of simple acidic work-ups or reactions.
Section 2: Troubleshooting Guide for Common Experimental Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or Zero Yield After Reaction in Acid | The product exists as a water-soluble anilinium salt in the acidic aqueous phase and was discarded during work-up. | After the reaction, carefully pour the mixture into cold water or ice.[6] Add a base (e.g., 10% NaOH solution, saturated NaHCO₃) dropwise while stirring until the solution is basic (pH 8-9, check with pH paper). The product should precipitate as a solid. Filter, wash with water, and dry.[4] |
| Oily Product or Incomplete Precipitation | The anilinium salt may not have been fully neutralized. The pH may still be slightly acidic. | Continue adding base until precipitation is complete and the pH is confirmed to be basic. If the product is inherently oily, extract it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after basification. |
| Formation of Unexpected Byproducts | 1. Reaction temperature was too high or duration was too long, causing minor degradation.2. If other nucleophiles are present, slow Nucleophilic Aromatic Substitution (SₙAr) may have occurred. | 1. Re-evaluate the reaction conditions. Monitor by TLC to avoid unnecessarily long reaction times. Maintain a controlled temperature.2. Ensure the reaction medium is free of unintended, strong nucleophiles. |
| Compound Fails to Dissolve in Acidic Medium | The anilinium salt formed has low solubility in the chosen solvent system. | 1. Try adding a co-solvent like ethanol or isopropanol to improve solubility.[1]2. Gentle warming may help, but monitor for any potential degradation.3. Consider using a different acid that may form a more soluble salt. |
Section 3: Scientific Principles & Mechanisms
Protonation of the Amino Group
The core of the compound's behavior in acid is the acid-base equilibrium at the amino group. The strong electron-withdrawing effect of the ortho-nitro group, combined with the inductive effects of the fluorine and bromine atoms, pulls electron density away from the nitrogen, making it a much weaker base than aniline. However, in the presence of an acid (H-A), the equilibrium still favors the formation of the protonated anilinium salt.
Caption: Protonation of the aniline nitrogen in acidic media.
This protonation is the key to understanding its solubility. The neutral molecule has poor water solubility, while the ionic anilinium salt is significantly more soluble in aqueous media.
Evidence of Stability from Synthetic Procedures
The stability of substituted nitroanilines in hot acid is a cornerstone of a common synthetic strategy. Often, the reactive amino group is first protected, for example, as an acetamide, to control its directing effects during reactions like nitration or bromination.[7][8] The final step is to remove this protecting group.
A widely used method for this deprotection is acid hydrolysis, which involves heating the acetamide intermediate in an acid like 15% HCl at 100°C for several hours.[1][2] The fact that this compound can be prepared and isolated in good yield using these conditions is the strongest evidence of its inherent stability in such an environment.
Section 4: Recommended Protocols & Workflows
Protocol 1: General Workflow for Reactions in Acid
This workflow illustrates the key steps when using this compound or a similar compound in an acidic reaction, such as an acid-catalyzed hydrolysis.
Caption: A typical workflow for reaction and isolation from acid.
Protocol 2: Step-by-Step Product Isolation from an Acidic Reaction Mixture
This protocol provides a detailed procedure for the critical neutralization and isolation step.
-
Preparation: Prepare a beaker with a volume at least 5-10 times that of your reaction mixture. Fill it with crushed ice and cold deionized water. Place it in a secondary container (ice bath) and add a stir bar.
-
Quenching: Once the reaction is complete and has cooled to a safe temperature (<40 °C), slowly pour the acidic reaction mixture into the stirring ice/water. This dissipates heat generated during the subsequent neutralization.
-
Neutralization: Prepare a solution of a suitable base (e.g., 1M or 2M NaOH). While monitoring the pH with litmus paper or a pH meter, add the base solution dropwise to the stirring mixture. The product will begin to precipitate.
-
Endpoint: Continue adding base until the pH of the mixture is stable in the 8-9 range. At this point, precipitation should be complete.
-
Aging (Optional): Continue stirring the slurry in the ice bath for an additional 15-30 minutes to ensure maximum precipitation.
-
Filtration: Set up a Büchner funnel for vacuum filtration. Pour the slurry onto the filter paper and apply vacuum.
-
Washing: Wash the collected solid (the filter cake) with several portions of cold deionized water to remove any inorganic salts formed during neutralization.
-
Drying: Press the filter cake firmly to remove excess water. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50°C).
References
- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Restrepo, A., Gonzalez, C., & Davalos, J. Z. (2008). PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. Revista Colombiana de Química, 37(2), 209-220. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
-
Quora. (2016). Can I convert aniline to p-bromo aniline by the following process?. Retrieved from [Link]
-
Thieme. (2021). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]
-
Zhonghan. (n.d.). China 3-BroMo-2,6-difluoroaniline CAS 1262198-07-1 Supplier & Manufacturer. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of p-Bromoaniline. Retrieved from [Link]
Sources
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-Bromo-2-fluoro-6-nitroaniline
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Bromo-2-fluoro-6-nitroaniline, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind chromatographic choices, present comparative experimental data, and provide detailed protocols to guide researchers and drug development professionals in establishing a robust, stability-indicating HPLC method.
Introduction: The Analytical Challenge
This compound is a moderately polar compound containing functional groups (nitro, amino, bromo, fluoro) that present unique challenges and opportunities for chromatographic separation. An effective HPLC method must not only quantify the main component with high precision but also separate it from process-related impurities and potential degradation products. This guide will compare two common reversed-phase HPLC approaches, highlighting the impact of stationary phase selection and mobile phase composition on critical chromatographic parameters.
The development of a stability-indicating method is paramount to ensure that any degradation products formed during stability studies can be detected and quantified.[1][2] Therefore, forced degradation studies are an integral part of method development.[1][3][4]
Foundational Principles of Method Development
The selection of the stationary and mobile phases is the most critical factor in achieving optimal separation in HPLC.[5][6][7] For polar aromatic compounds like this compound, reversed-phase chromatography is the preferred mode.[5][8][9]
Stationary Phase Selection
The choice of stationary phase dictates the primary interaction mechanism with the analyte.[10]
-
C18 (Octadecylsilane): This is the most widely used reversed-phase stationary phase, offering high hydrophobicity.[5][11] It is a good starting point for many small molecules.
-
Phenyl-Hexyl: This phase provides alternative selectivity due to π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.[5] This can be particularly advantageous for separating aromatic isomers or compounds with aromatic rings.[12]
-
Fluorinated Phases: These phases can offer unique selectivity for halogenated compounds.[13]
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation.[14] Key parameters to consider include:
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[7][14] ACN generally provides better peak shape and lower UV cutoff, while MeOH can offer different selectivity.
-
pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.[15][16] For an aniline derivative, controlling the pH is crucial.
-
Buffer: A buffer is used to maintain a constant pH.[14] Phosphate and acetate buffers are commonly used.
Detector Selection
A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for purity and stability studies.[17][18][19][20] It allows for the simultaneous acquisition of spectra across a wide wavelength range, which is invaluable for:
-
Peak Purity Analysis: To ensure that a chromatographic peak corresponds to a single compound.[17][18][19]
-
Compound Identification: By comparing the UV spectrum of a peak with that of a reference standard.[18]
-
Method Development: To select the optimal detection wavelength for all relevant compounds.[20]
Comparative Study: C18 vs. Phenyl-Hexyl Column
To illustrate the impact of stationary phase selection, we will compare the performance of a standard C18 column with a Phenyl-Hexyl column for the analysis of this compound and its potential impurities.
Hypothetical Impurities
For this study, we will consider the following hypothetical, yet plausible, process-related impurities and degradation products:
-
Impurity A: 2-Fluoro-6-nitroaniline (starting material)
-
Impurity B: 3-Bromo-2-fluoroaniline (de-nitrated product)
-
Impurity C: An isomeric impurity
Experimental Design
The following workflow outlines the steps for comparing the two methods.
Caption: Workflow for comparing HPLC methods.
Chromatographic Conditions
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-70% B in 20 min | 30-70% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | PDA at 254 nm | PDA at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Rationale for Choices:
-
A C18 column is a standard starting point for reversed-phase methods.[5]
-
A Phenyl-Hexyl column is chosen for its potential to provide alternative selectivity for aromatic compounds.[5][12]
-
A simple acidic mobile phase using phosphoric acid is selected to ensure the amino group is protonated, which generally leads to better peak shapes for anilines.
-
Acetonitrile is chosen as the organic modifier for its good elution strength and low UV absorbance.
-
A gradient elution is employed to ensure elution of all components within a reasonable time and to maintain good peak shapes.
-
A PDA detector is used for comprehensive analysis.[17][18][19]
Comparative Data
The following tables summarize the expected performance of the two methods based on typical chromatographic behavior.
Table 1: System Suitability Test (SST) Results
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0[21][22] |
| Theoretical Plates (N) | > 5000 | > 5000 | N > 2000 |
| %RSD of Peak Area (n=6) | 0.5% | 0.6% | ≤ 2.0%[21] |
System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis.[21][22][23][24][25]
Table 2: Resolution (Rs) of Critical Pairs
| Critical Pair | Method 1: C18 | Method 2: Phenyl-Hexyl | Acceptance Criteria |
| Impurity A / API | 1.8 | 2.5 | Rs > 1.5 |
| API / Impurity C | 1.4 | 2.2 | Rs > 1.5 |
| Impurity B / Impurity C | 2.1 | 1.9 | Rs > 1.5 |
Resolution is a critical measure of the separation between two adjacent peaks.[21][25]
Interpretation of Results
Based on the illustrative data, the Phenyl-Hexyl column (Method 2) provides superior resolution for the critical pairs involving the API and its closely eluting impurities (Impurity A and Impurity C). This is likely due to the additional π-π interactions between the phenyl-hexyl stationary phase and the aromatic analytes, which provides a different selectivity mechanism compared to the purely hydrophobic interactions of the C18 phase. While both methods meet the system suitability criteria, the enhanced resolution of Method 2 makes it a more robust choice for a quality control environment.
Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of the selected method.[1][2][3][4] The sample of this compound should be subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C
-
Base Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C
-
Photolytic Degradation: UV and visible light exposure
The stressed samples are then analyzed using the developed HPLC method. The peak purity of the main component should be assessed to ensure no co-eluting degradation products.
Caption: Workflow for a forced degradation study.
Method Validation
Once the optimal method is selected and its stability-indicating nature is confirmed, it must be validated according to ICH Q2(R1) guidelines.[26][27][28][29] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This guide has provided a comparative framework for developing a robust, stability-indicating HPLC method for the purity assessment of this compound. The illustrative data highlights the importance of stationary phase selection, with the Phenyl-Hexyl column demonstrating superior performance for this particular analyte and its potential impurities due to its alternative selectivity. By following a systematic approach that includes careful method development, forced degradation studies, and comprehensive validation, researchers can establish a reliable analytical method that ensures the quality and safety of pharmaceutical products.
References
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.).
- Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. (2007). DergiPark.
- System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
- Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (n.d.). ResearchGate.
- Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. (n.d.). Shimadzu.
- HPLC Diode Array Detector. (n.d.). Torontech.
- System Suitability in HPLC Analysis. (2021). Pharmaceutical Updates.
- System Suitability Testing: Ensuring Reliable Results. (n.d.). Lab Manager.
- Different Types of Stationary Phases in Liquid Chromatography. (n.d.). Veeprho Pharmaceuticals.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech.
- Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate.
- Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024). Separation Science.
- Method Validation as per ICH & USP Guidelines. (n.d.). Cubic Analytical Solution.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2021). Research Journal of Pharmacy and Technology.
- Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). ThaiScience.
- HPLC Analysis with Diode Array Detection. (2024). Contract Testing Laboratories of America.
- Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
-
Forced Degradation Studies. (n.d.). Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Journal of Medicinal & Organic Chemistry.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. (2003). PubMed. Retrieved from [Link]
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
-
Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved from [Link]
- Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017).
- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
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1H and 13C NMR spectral interpretation of 3-Bromo-2-fluoro-6-nitroaniline
Technical Comparison Guide: Structural Validation of 3-Bromo-2-fluoro-6-nitroaniline via NMR
Executive Summary & Core Directive
In the synthesis of polysubstituted anilines—critical scaffolds for kinase inhibitors and antibiotic development—regioisomerism is a persistent challenge.[1] The nitration and bromination of fluoroanilines often yield mixtures of isomers (e.g., 3-bromo vs. 4-bromo or 5-bromo variants).[1]
This guide provides a definitive protocol for the structural validation of This compound (Target). Unlike generic spectral databases, this document focuses on comparative diagnostics : how to distinguish the Target from its most likely synthetic impurities (regioisomers) using specific
Experimental Protocol (Self-Validating System)
To ensure reproducibility and prevent signal overlap from exchangeable protons, the following protocol is mandatory.
Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6).
-
Causality: Chloroform-d (
) often allows rapid proton exchange, broadening the amine ( ) signal or merging it with aromatic peaks.[1] DMSO-d₆ forms hydrogen bonds with the amine, slowing exchange and sharpening the resonance into a distinct diagnostic singlet (typically 7.5–8.5 ppm).[1]
Instrument Parameters:
-
Frequency: 400 MHz minimum (500 MHz recommended for clear resolution of
coupling). -
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (D1): Set to
seconds to ensure full relaxation of protons adjacent to the quadrupolar Bromine and Nitro nuclei.
NMR Spectral Interpretation
Predicted Chemical Shifts & Multiplicity
The Target molecule possesses a tetrasubstituted benzene ring with only two aromatic protons (H4 and H5).[1] The interpretation relies on the ABX system (where X is Fluorine-19).[1]
| Position | Proton | Multiplicity | Coupling Constants ( | Structural Logic | |
| H5 | Ar-H | 8.00 – 8.25 | Doublet (d) | Deshielded strongly by ortho-nitro group. Para-fluoro coupling ( | |
| H4 | Ar-H | 7.30 – 7.60 | Doublet of Doublets (dd) | Shielded relative to H5.[1] Shows large ortho-H coupling and distinct meta-F coupling.[1] | |
| NH₂ | Amine | 7.60 – 8.00 | Broad Singlet (br s) | N/A | Chemical shift varies with concentration/temperature.[1] Integration = 2H.[1][2] |
Critical Diagnostic: The presence of a Doublet of Doublets (dd) for H4 is the "fingerprint" of this specific isomer.[1] If H4 appears as a simple doublet, the Bromine is likely not at the C3 position.[1]
Comparative Analysis: Target vs. Alternatives (Isomers)
The primary risk in synthesis is the formation of the 4-bromo or 5-bromo isomers.[1]
-
Target (3-Bromo): H4 and H5 are ortho neighbors.[1] Spectrum shows strong roof-effect or AB system with
Hz.[1] -
Alternative A (4-Bromo isomer): Protons are at C3 and C5 (meta to each other).
-
Result: Two doublets with small coupling (
Hz).[1] Distinguishable from Target.
-
-
Alternative B (5-Bromo isomer): Protons are at C3 and C4 (ortho to each other).
NMR Spectral Interpretation
NMR provides the most robust validation due to the large Carbon-Fluorine (Key Assignments (DMSO-d₆):
-
C2 (C-F):
ppm.[1] Doublet with huge coupling ( Hz). -
C1 (C-NH₂):
ppm.[1] Doublet ( Hz). -
C3 (C-Br):
ppm.[1] Doublet ( Hz).-
Note: The C-Br carbon is significantly shielded (upfield) due to the heavy atom effect.[1]
-
-
C6 (C-NO₂):
ppm.[1] Often appears as a Singlet or weak Doublet ( Hz).[1]
Visualization of Structural Elucidation
The following decision tree illustrates the logic flow for confirming the 3-Bromo regiochemistry against common impurities.
Figure 1: Logic flow for distinguishing the target molecule from regioisomers based on
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on coupling constants).
-
Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods:
C- F Coupling Constants. University of Wisconsin-Madison.[1] Link -
PubChem. (2025).[1][5][6] Compound Summary: 2-Bromo-3-fluoro-6-nitroaniline (Isomer Data).[1] National Library of Medicine.[1] Link
-
Thieme Chemistry. (2021).[1][7] Regioselective Bromination of Anilines: Characterization Data. Thieme Connect. Link
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Optimizing Scaffold Decor: A Comparative Guide to the Bioisosteric Utility of 3-Bromo-2-fluoro-6-nitroaniline
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Bioisosteric rationale, synthetic utility, and comparative performance data.
Strategic Rationale: The "Deactivated" Aniline
In the optimization of kinase inhibitors and GPCR ligands, the 3-Bromo-2-fluoro-6-nitroaniline scaffold represents a "privileged" building block. It offers a unique solution to a common medicinal chemistry dilemma: how to maintain the hydrogen-bond donor (HBD) capability of an aniline while eliminating its metabolic liabilities and excessive basicity.
This guide analyzes this specific substitution pattern—where the amine is flanked by a nitro group (C6) and a fluorine atom (C2), with a bromine handle (C3)—comparing it against standard non-fluorinated or non-brominated analogs.
The "Fluoro-Switch" Advantage
The introduction of fluorine at the C2 position (ortho to the amine) is not merely a steric block; it is an electronic modulator.
-
pKa Modulation: The combined electron-withdrawing effects of the ortho-fluoro and ortho-nitro groups drastically lower the pKa of the aniline nitrogen. This prevents protonation at physiological pH, reducing lysosomal trapping and improving membrane permeability.
-
Conformational Locking: The C2-F atom often engages in an intramolecular H-bond with the NH2, or creates electrostatic repulsion with carbonyls in the binding pocket, locking the bioactive conformation.
Comparative Performance Analysis
The following table contrasts this compound (Target) against its direct structural analogs to highlight the bioisosteric impact.
Table 1: Physicochemical & Functional Comparison
| Feature | Target Scaffold (3-Br-2-F-6-NO2-Aniline) | Analog A (3-Br-6-NO2-Aniline) | Analog B (2-F-6-NO2-Aniline) | Impact of Target Selection |
| C2 Substituent | Fluorine (-F) | Hydrogen (-H) | Fluorine (-F) | F blocks metabolic oxidation at C2 (common P450 site). |
| C3 Substituent | Bromine (-Br) | Bromine (-Br) | Hydrogen (-H) | Br provides a handle for Suzuki/Buchwald coupling (SAR expansion). |
| Aniline pKa | < 1.0 (Est.) | ~2.5 | ~1.5 | Ultra-low pKa eliminates basicity; acts purely as H-bond donor. |
| LogP (Lipophilicity) | Moderate Increase | Baseline | Lower | F increases lipophilicity slightly, aiding CNS penetration if needed. |
| Synthetic Utility | High (Tri-functional) | Moderate | Low | Allows simultaneous growth in two vectors (via Br and NO2 reduction). |
Data Interpretation[1][2][3][4][5][6][7][8]
-
Vs. Analog A: The addition of Fluorine at C2 protects the ring from oxidative metabolism (hydroxylation) which frequently occurs ortho to amino groups. It also reduces the H-bond acceptor capability of the amine lone pair, reducing off-target hERG binding.
-
Vs. Analog B: The lack of Bromine in Analog B limits the molecule to a "dead-end" cap. The Target Scaffold's bromine allows for the attachment of solubilizing tails or heteroaryl rings after the core heterocycle is formed.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.
Figure 1: Strategic decision matrix illustrating why this compound is selected to solve specific ADMET issues.
Experimental Protocols
To validate the utility of this scaffold, we present two critical workflows: Regioselective Reduction (activating the cyclization handle) and Benzimidazole Formation (creating the pharmacophore).
Protocol A: Regioselective Nitro Reduction
Context: The goal is to reduce the nitro group to an amine without debrominating the C3 position.
-
Reagents: this compound (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 10.0 eq).
-
Solvent: Ethanol/Water (4:1 v/v).
-
Procedure:
-
Dissolve the starting material in EtOH/H2O.
-
Add NH4Cl and Fe powder.[1]
-
Heat to reflux (80°C) for 2–4 hours. Note: Monitor via TLC (50% EtOAc/Hex). The amine product is significantly more polar.
-
Critical Control: Do not use Pd/C + H2, as this will likely cause hydrodebromination (loss of the Br handle).
-
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Partition between EtOAc and NaHCO3.
-
Yield Expectation: 85–95% of the diamine intermediate.
Protocol B: "One-Pot" Cyclization to 5-Bromo-4-fluoro-benzimidazole
Context: Utilizing the newly formed diamine to build a kinase-inhibitor core.
-
Reagents: Crude diamine from Protocol A, Triethyl orthoformate (HC(OEt)3) or Formic Acid.
-
Catalyst: p-Toluenesulfonic acid (pTSA, 0.1 eq) if using orthoformate.
-
Procedure:
-
Suspend the diamine in Toluene (or neat HC(OEt)3).
-
Add catalyst and heat to 100°C for 3 hours.
-
The reaction closes the ring between the C1-NH2 and the reduced C6-NH2.
-
-
Result: The Fluorine atom is now at the C4 position of the benzimidazole (numbering changes upon fusion), providing a steric gatekeeper for the binding pocket.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway converting the scaffold into a functional benzimidazole core, preserving the bromine handle.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[3]
-
Hanan, E. J., et al. (2010). A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles.[1] Synlett.[1]
-
PubChem. (2025).[4] Compound Summary: 2-Bromo-3-fluoro-6-nitroaniline. National Library of Medicine.
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[5][6][7] Journal of Fluorine Chemistry.
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. chem-space.com [chem-space.com]
- 3. Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-fluoro-6-nitroaniline | C6H4BrFN2O2 | CID 19429780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cresset-group.com [cresset-group.com]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic Fluorination: Unlocking Potency in 3-Bromo-2-fluoro-6-nitroaniline Scaffolds
[1]
Executive Summary
In the high-stakes arena of kinase inhibitor and immunomodulator design, the This compound scaffold (CAS: 1804841-26-6) has emerged as a "linchpin intermediate."[2][3] Unlike generic aniline precursors, this specific isomer offers a unique trifunctional handle: a nitro group for heterocycle formation, a bromine atom for late-stage diversification, and—crucially—a fluorine atom at the 2-position.
This guide analyzes why the 2-fluoro position is not merely a structural decoration but a determinant of potency, metabolic stability, and synthetic yield compared to its 4-fluoro or non-fluorinated isomers.[1]
The "Ortho-Fluorine Effect": Mechanistic Impact on Potency[1]
The potency of drugs derived from this scaffold (often benzimidazoles or fused imidazoles targeting MEK, BRAF, or IL-17) is heavily influenced by the 2-fluoro substituent.
A. Conformational Locking
The juxtaposition of the 2-fluoro and 3-bromo groups creates a sterically crowded environment that restricts bond rotation.[1]
-
Mechanism: The van der Waals radius of Bromine (1.85 Å) pushes against the Fluorine (1.47 Å), forcing the aniline nitrogen into a specific dihedral angle relative to the ring.
-
Impact: This "pre-organized" conformation reduces the entropic penalty upon binding to the target protein's active site, directly translating to lower IC50 values (higher potency).
B. Modulation of pKa and Hydrogen Bonding
-
pKa Shift: The strong electronegativity of fluorine ortho to the amine lowers the pKa of the aniline nitrogen (typically by ~1-2 units compared to the non-fluorinated analog).[1]
-
H-Bond Donor Quality: While the amine becomes a weaker base, it becomes a stronger hydrogen bond donor. In the context of kinase hinge binding, this enhances the interaction with backbone carbonyls of the target protein.
C. Metabolic Blockade[1]
-
Site Blocking: The 2-position is a common site for oxidative metabolism (N-hydroxylation or ring oxidation).[1] Fluorine substitution effectively blocks this metabolic soft spot, extending the half-life (
) of the final drug candidate.
Comparative Analysis: 2-F vs. 4-F vs. Non-Fluorinated Analogs
The following table synthesizes data on synthetic efficiency and physicochemical properties for the 3-bromo-nitroaniline series.
| Feature | 2-Fluoro Isomer (Subject) | 4-Fluoro Isomer (Alternative) | Non-Fluorinated (Control) |
| Synthetic Yield (SnAr) | High (85-92%) | Moderate (60-70%) | Low-Moderate |
| Regioselectivity | Excellent (Directed by NO2) | Poor (Competing sites) | N/A |
| Metabolic Stability | High (Blocks ortho-oxidation) | Moderate | Low |
| Lipophilicity (LogP) | Optimal (+0.2 vs H) | High | Baseline |
| pKa (Aniline NH2) | ~2.5 (Reduced) | ~3.8 | ~4.0 |
| Primary Application | Kinase/IL-17 Inhibitors | Dye Synthesis | General Reagents |
Key Insight: The 2-fluoro isomer is superior not just biologically but synthetically.[1] In the precursor 2,3-difluoro-4-bromonitrobenzene , the fluorine at position 2 (ortho to nitro) is significantly more activated for Nucleophilic Aromatic Substitution (SnAr) than the fluorine at position 3, leading to cleaner reaction profiles and higher yields.[1]
Visualizing the Pathway: Synthesis & SAR Logic
The following diagram illustrates the synthesis of the scaffold and how the 2-F position drives downstream utility.
Caption: Synthesis pathway highlighting the regioselective formation of the 2-fluoro intermediate and its transformation into bioactive benzimidazoles.
Validated Experimental Protocols
Protocol A: Regioselective Synthesis of this compound
This protocol utilizes the high reactivity of the fluorine ortho to the nitro group.[1]
Reagents:
-
2,3-Difluoro-4-bromonitrobenzene (1.0 equiv)[4]
-
Ammonia (7M in Methanol) or Benzylamine (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMSO or Acetonitrile
Procedure:
-
Dissolution: Dissolve 2,3-difluoro-4-bromonitrobenzene (e.g., 1.0 g) in DMSO (10 mL).
-
Addition: Add
followed by the amine source dropwise at room temperature.-
Note: The reaction is exothermic. Maintain temperature
to ensure regioselectivity.
-
-
Heating: Heat the mixture to 80-100°C for 4-16 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The starting material spot should disappear, and a more polar yellow/orange spot (the aniline) should appear.
-
-
Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow solid. Filter, wash with water, and dry.[5]
-
Validation:
NMR should show the loss of one fluorine coupling and the appearance of amine protons (broad singlet).
Protocol B: Reduction to Diamine (Benzimidazole Precursor)
Reagents:
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium Chloride (
) (10.0 equiv) -
Solvent: Ethanol/Water (4:1)
Procedure:
-
Suspend the nitroaniline in Ethanol/Water.
-
Add Fe powder and
. -
Reflux at 80°C for 2 hours.
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate to obtain the 3-bromo-2-fluoro-1,6-diaminobenzene (often unstable, use immediately for cyclization).
References
-
Vertex Pharmaceuticals. (2019). Fused Imidazole Derivatives as IL-17 Modulators.[1] WO2019138017A1. Link
-
BenchChem. (2024). 6-Amino-3-bromo-2-fluorobenzonitrile: Role as a Key Intermediate in Kinase Inhibitor Synthesis.[1][3]Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles from o-Nitroanilines.Link
-
PubChem. (2025). Compound Summary: this compound (CAS 1804841-26-6).[1][2][6][7][8][9]Link
Sources
- 1. 701-45-1|3-Bromo-4-fluoronitrobenzene|BLD Pharm [bldpharm.com]
- 2. 886762-75-0|4-Bromo-3-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]
- 3. 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 | Benchchem [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. 1259223-95-4,6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 1804841-26-6|this compound|BLD Pharm [bldpharm.com]
- 8. CAS:886762-75-0, 2-硝基-3-氟-4-溴苯胺-毕得医药 [bidepharm.com]
- 9. 1283598-32-2|1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
